Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGPMLSJYMNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Abstract
This guide provides a comprehensive technical overview of a robust and plausible synthetic route to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a substituted thiazole of interest to medicinal chemists and drug development professionals. The thiazole ring is a privileged scaffold in numerous pharmacologically active compounds.[1] The specific substitution pattern of the target molecule, particularly the 2-ethoxy group, necessitates a carefully designed synthetic strategy. This document outlines a method based on the venerable Hantzsch thiazole synthesis, detailing the mechanistic rationale, step-by-step experimental protocols, and expected analytical characterization.[2][3] The proposed pathway involves the cyclocondensation of a key α-haloketone intermediate, Ethyl 2-chloroacetoacetate, with O-Ethyl thiocarbamate. This guide serves as a practical, scientifically grounded resource for researchers aiming to synthesize this and structurally related 2-alkoxythiazoles.
Introduction and Strategic Rationale
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The electronic properties and structural rigidity of the thiazole ring make it an excellent scaffold for designing molecules that can effectively interact with biological targets. This compound represents a functionalized building block, where each substituent offers a handle for further chemical modification in drug discovery campaigns.
While numerous methods exist for thiazole synthesis, the Hantzsch synthesis, first described in 1887, remains a highly reliable and versatile method for constructing the thiazole core from readily available starting materials.[1][3] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3]
Our strategy for the target molecule hinges on a Hantzsch-type cyclocondensation. The retrosynthetic analysis is as follows:
-
The C4-methyl and C5-ethyl carboxylate moieties can be sourced from Ethyl 2-chloroacetoacetate . This is a well-known and commercially available α-haloketone.
-
The thiazole sulfur, nitrogen, and the unique C2-ethoxy group can be provided by O-Ethyl thiocarbamate . This reagent serves as the thioamide equivalent in our proposed synthesis.
This approach is logical and supported by extensive literature on analogous transformations, providing a high degree of confidence in its successful implementation.
Overall Synthetic Workflow
The proposed synthesis is a two-stage process, beginning with the preparation of the requisite α-haloketone, followed by the core cyclocondensation reaction.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-chloroacetoacetate
The selective chlorination of ethyl acetoacetate at the α-position is effectively achieved using sulfuryl chloride. This method is preferred as it minimizes the formation of unwanted byproducts.[4]
Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.[5][6]
-
Reagent Addition: Slowly add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir for 4 hours.[5][6]
-
Gas Removal: Upon completion, carefully apply a vacuum to the flask to remove dissolved HCl and SO2 gases. These off-gases should be passed through a scrubber containing a sodium hydroxide solution.[4]
-
Purification: The resulting crude product is purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate as a colorless to pale yellow liquid.[4][6]
Stage 2: Synthesis of this compound
This step is the core Hantzsch cyclocondensation. O-Ethyl thiocarbamate can be synthesized via several methods, including the reaction of xanthates with amines or from thiocyanates.[7][8] For this protocol, we assume its availability.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O-Ethyl thiocarbamate (1.2 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add Ethyl 2-chloroacetoacetate (1.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The initial product may form as the hydrochloride salt.[9] Neutralize the mixture by pouring it into a beaker containing a dilute aqueous solution of sodium carbonate (5%) with stirring.[2]
-
Isolation: The neutral thiazole product, being less soluble in water, may precipitate. Collect the solid by vacuum filtration. If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Mechanistic Deep Dive
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.[2][10]
-
Nucleophilic Attack: The reaction initiates with the sulfur atom of the O-ethyl thiocarbamate acting as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is an SN2 reaction that displaces the chloride ion.[2][10]
-
Tautomerization & Cyclization: Following the initial substitution, a tautomerization may occur. The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The stability of the aromatic product is a key driving force for the reaction.[9]
Caption: Simplified mechanism of the Hantzsch synthesis.
Data Summary and Expected Characterization
The successful synthesis of the target compound should be confirmed using standard analytical techniques. The following table summarizes key properties and expected spectral data, based on structurally similar compounds.[11][12]
| Parameter | Expected Value/Observation |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Appearance | White to off-white solid or pale oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.3-1.5 (t, 6H, 2x -OCH₂CH ₃), 2.5-2.7 (s, 3H, -CH ₃), 4.2-4.5 (q, 4H, 2x -OCH ₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~14 (2C, -OCH₂C H₃), ~17 (-C H₃), ~61 (-OC H₂CH₃), ~68 (-OC H₂CH₃), ~115 (C5), ~160 (C4), ~162 (C=O), ~170 (C2) |
| Mass Spec (ESI+) | m/z 216.07 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~1700-1720 (C=O stretch, ester), ~1600 (C=N stretch), ~1540 (C=C stretch) |
Safety and Troubleshooting
-
Safety: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Troubleshooting:
-
Low Yield in Stage 1: Incomplete reaction or side reactions. Ensure the reaction temperature is kept low during the addition of sulfuryl chloride.[6]
-
Low Yield in Stage 2: The reaction may require a non-polar solvent or extended heating. Monitoring by TLC is crucial to determine the optimal reaction time. The purity of the starting materials is also critical.
-
Purification Issues: If the product is an oil and difficult to crystallize, column chromatography is the recommended purification method.
-
Conclusion
The proposed synthetic route, leveraging the Hantzsch thiazole synthesis, offers a reliable and scientifically sound method for preparing this compound. By carefully controlling reaction conditions and utilizing standard purification techniques, researchers can access this valuable heterocyclic building block for applications in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to successfully implement this synthesis in their laboratories.
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Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 156498-54-3). This heterocyclic compound is a valuable building block in various fields, serving as a key intermediate in the development of agrochemicals and novel therapeutic agents.[1] Furthermore, its unique organoleptic properties have led to its use in the flavor and fragrance industry.[1] This document offers field-proven insights into its synthesis, detailed analytical characterization, chemical stability, and functional group reactivity, designed to equip researchers, scientists, and drug development professionals with the core knowledge required for its effective application.
Core Physicochemical and Structural Properties
This compound is a substituted thiazole, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[2][3] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, including the essential vitamin B1 (Thiamine).[2][4][5][6]
The electronic character of the ring in this specific molecule is modulated by three key substituents:
-
2-Ethoxy Group: An electron-donating group that increases the electron density of the thiazole ring.
-
4-Methyl Group: A weakly electron-donating group.
-
5-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the C5 position.
This substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and utility as a synthetic intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 156498-54-3 | [1][7] |
| Molecular Formula | C₉H₁₃NO₃S | [1][8] |
| Molecular Weight | 215.27 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid (predicted) | [9] |
| Storage | Room temperature, sealed, dry conditions |[1] |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is most classically achieved via the Hantzsch Thiazole Synthesis, first described in 1887.[10] This robust reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12] For the title compound, a logical synthetic pathway involves the reaction of an α-haloacetoacetate with an O-alkyl thiocarbamate, which provides the 2-ethoxy substituent.
Proposed Synthetic Workflow
The synthesis can be envisioned as a one-pot or two-step process starting from commercially available ethyl acetoacetate.
Caption: Proposed synthesis of the target compound via halogenation and Hantzsch cyclocondensation.
Exemplary Synthesis Protocol
This protocol is a representative methodology based on established Hantzsch synthesis procedures.[11][13][14]
-
Formation of the α-Haloketone: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Cyclocondensation: To the crude solution of ethyl 2-bromo-3-oxobutanoate, add O-ethyl thiocarbamate (1.0 equiv.).
-
Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours until TLC analysis indicates the formation of the product.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize with a weak base such as an aqueous sodium bicarbonate solution.[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Spectroscopic and Analytical Characterization
Characterization of this compound relies on standard spectroscopic techniques. The expected data, based on its structure and data from similar compounds, are summarized below.[15]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet | δ ≈ 2.5 ppm (3H) | C4–CH₃ |
| Triplet | δ ≈ 1.3 ppm (3H) | –O–CH₂–CH₃ (Ester) | |
| Quartet | δ ≈ 4.3 ppm (2H) | –O–CH₂ –CH₃ (Ester) | |
| Triplet | δ ≈ 1.4 ppm (3H) | –O–CH₂–CH₃ (Ethoxy) | |
| Quartet | δ ≈ 4.5 ppm (2H) | –O–CH₂ –CH₃ (Ethoxy) | |
| ¹³C NMR | Carbonyl | δ ≈ 162 ppm | C=O (Ester) |
| Thiazole C2 | δ ≈ 170 ppm | C –OEt | |
| Thiazole C4 | δ ≈ 150 ppm | C –CH₃ | |
| Thiazole C5 | δ ≈ 115 ppm | C –COOEt | |
| Methylene | δ ≈ 68 ppm | –O –C H₂–CH₃ (Ethoxy) | |
| Methylene | δ ≈ 61 ppm | –O –C H₂–CH₃ (Ester) | |
| Methyls | δ ≈ 14-17 ppm | All –CH₃ groups | |
| IR (Infrared) | C=O Stretch | ≈ 1710-1730 cm⁻¹ | Ester Carbonyl |
| C=N Stretch | ≈ 1600-1650 cm⁻¹ | Thiazole Ring | |
| C–O Stretch | ≈ 1100-1250 cm⁻¹ | Ester and Ether Linkages |
| Mass Spec. | Molecular Ion | m/z = 215.07 | [M]⁺ |
Chemical Reactivity and Stability
The utility of this compound as a synthetic intermediate stems from the selective reactivity of its functional groups.
Functional Group Transformations
The ester and ethoxy groups are the primary sites for further chemical modification.
Caption: Key chemical reactions of the title compound.
Protocol: Ester Hydrolysis to Carboxylic Acid
-
Procedure: Dissolve this compound (1.0 equiv.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equiv.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl.
-
The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent, dry, and concentrate to yield the product, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid.[16]
Stability Considerations
-
pH Stability: The ester linkage is susceptible to hydrolysis under both strong acidic and basic conditions. The 2-ethoxy group, being an alkoxy substituent on an aromatic ring, is generally more stable but can be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of the corresponding 2-thiazolone derivative.[17]
-
Thermal Stability: The compound is expected to have good thermal stability, characteristic of aromatic heterocyclic systems.
-
Storage: To ensure integrity, the compound should be stored in a sealed container under a dry atmosphere to prevent gradual hydrolysis.[1]
Applications in Research and Development
The unique combination of functional groups makes this thiazole derivative a versatile platform for chemical innovation.
-
Medicinal Chemistry: The thiazole nucleus is a cornerstone in drug design, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][18] This compound serves as a valuable starting material for synthesizing more complex derivatives where the carboxylic acid or ester can be converted to amides or other functionalities to modulate biological activity and physicochemical properties.[1][19] Its structure allows for effective derivatization to improve metabolic stability and target binding affinity.[1]
-
Agrochemicals: It is employed as a key intermediate in the production of specialized herbicides and plant growth regulators.[1] The thiazole scaffold can be modified to develop compounds with high selectivity and potency for agricultural targets.
-
Flavor and Fragrance: The compound is utilized in formulations to impart specific flavor profiles, such as roasted, nutty, or meat-like notes, particularly in processed foods and savory products.[1]
Conclusion
This compound is a multifunctional chemical entity with significant value in both academic research and industrial application. Its synthesis is readily achievable through foundational organic reactions like the Hantzsch synthesis. A thorough understanding of its spectroscopic signature, chemical reactivity, and stability profile—as detailed in this guide—is critical for leveraging its full potential as a versatile building block in the creation of novel and high-value molecules.
References
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The in silico physicochemical properties of thiazole derivatives... - ResearchGate. Available from: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]
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Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a key intermediate in medicinal chemistry and agrochemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established spectroscopic principles and data from closely related analogues. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar thiazole derivatives. The methodologies and interpretations presented herein are designed to be self-validating, empowering researchers to confirm these predictions empirically.
Molecular Structure and Key Spectroscopic Features
This compound (Molecular Formula: C₉H₁₃NO₃S, Molecular Weight: 215.27 g/mol , CAS: 156498-54-3) possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature.[1][2] The core of the molecule is a substituted thiazole ring, an important scaffold in drug discovery. The key structural components to be analyzed are the ethyl ester, the ethoxy group at the 2-position, the methyl group at the 4-position, and the thiazole ring itself.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, most notably Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, and fundamental principles of spectroscopy. The primary difference in the electronic environment arises from the substitution at the 2-position of the thiazole ring, where the ethoxy group (-OCH₂CH₃) replaces an amino group (-NH₂). This substitution is expected to influence the chemical shifts of nearby protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.35 | Triplet | 3H | -COOCH₂CH ₃ | Typical chemical shift for a methyl group in an ethyl ester. |
| ~1.45 | Triplet | 3H | -OCH₂CH ₃ | Expected chemical shift for a methyl group of an ethoxy substituent. |
| ~2.50 | Singlet | 3H | -CH ₃ (thiazole) | The methyl group on the thiazole ring is expected to be a singlet. |
| ~4.30 | Quartet | 2H | -COOCH ₂CH₃ | Typical chemical shift for a methylene group in an ethyl ester. |
| ~4.50 | Quartet | 2H | -OCH ₂CH₃ | The methylene group of the ethoxy substituent at the 2-position. |
The rationale behind these predictions is based on the well-documented spectra of similar thiazole-based esters. The electron-donating nature of the ethoxy group will influence the shielding of protons on the thiazole ring, though in this fully substituted ring, the effect will be observed in the carbon spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following peaks:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.2 | -COOCH₂C H₃ | Standard chemical shift for the terminal methyl of an ethyl ester. |
| ~14.5 | -OCH₂C H₃ | Typical chemical shift for the methyl carbon of an ethoxy group. |
| ~17.0 | -C H₃ (thiazole) | Expected chemical shift for the methyl group attached to the thiazole ring. |
| ~61.0 | -COOC H₂CH₃ | Standard chemical shift for the methylene carbon of an ethyl ester. |
| ~68.0 | -OC H₂CH₃ | The methylene carbon of the ethoxy group at the 2-position. |
| ~115.0 | Thiazole C -5 | The carbon bearing the ester group. |
| ~160.0 | Thiazole C -4 | The carbon with the methyl substituent. |
| ~162.0 | -C =O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~168.0 | Thiazole C -2 | The carbon attached to the ethoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands corresponding to the molecule's functional groups:
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2980-2900 | C-H (alkane) | Stretching |
| 1720-1700 | C=O (ester) | Stretching |
| 1610-1580 | C=N (thiazole ring) | Stretching |
| 1250-1200 | C-O (ester) | Stretching |
| 1100-1000 | C-O (ethoxy) | Stretching |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak ([M]⁺) is predicted to be at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the ethoxy group from the thiazole ring, and cleavage of the ester side chain. Predicted major fragments would include:
-
m/z = 186: Loss of the ethyl group (-CH₂CH₃)
-
m/z = 170: Loss of the ethoxy group (-OCH₂CH₃)
-
m/z = 142: Loss of the entire ester group (-COOCH₂CH₃)
Experimental Protocols
For researchers aiming to acquire empirical data, the following are standard, field-proven protocols for the spectroscopic analysis of thiazole derivatives.
Synthesis of this compound
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
Protocol for IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The provided data and protocols are grounded in established scientific principles and serve as a valuable resource for researchers in the field. The logical framework presented here, from prediction to experimental validation, exemplifies a rigorous scientific approach to the characterization of novel chemical entities.
References
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MySkinRecipes. Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. [Link]
-
PubChem. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
- Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Sources
NMR and mass spectrometry of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Introduction: The Imperative of Structural Verification
In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted thiazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical development. The arrangement of its ethoxy, methyl, and ethyl carboxylate substituents on the thiazole core dictates its chemical reactivity, biological activity, and overall properties. Therefore, unambiguous confirmation of its structure is a critical step in its synthesis and application.
This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). As a senior application scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the principles of each technique, present detailed experimental protocols, and offer an expert interpretation of the predicted spectral data, grounded in established scientific principles. Every step is designed to be a self-validating system, ensuring the highest degree of scientific integrity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies.[1][2] The precise frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecule's atomic connectivity.[2]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, free from particulate matter that could degrade the quality of the magnetic field and, consequently, the spectral resolution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic molecules and its single, well-characterized residual solvent peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for sharp, well-resolved NMR signals.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Caption: Experimental workflow for NMR analysis.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, we can predict the following ¹H NMR spectrum. The interpretation explains the chemical shift, integration, and multiplicity for each signal.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethoxy) |
| b | ~4.25 | Quartet (q) | 2H | -COO-CH₂ -CH₃ (Ester) |
| c | ~2.60 | Singlet (s) | 3H | -CH₃ (Thiazole-C4) |
| d | ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethoxy) |
| e | ~1.30 | Triplet (t) | 3H | -COO-CH₂-CH₃ (Ester) |
Expert Interpretation:
-
Signal a (~4.50 ppm, quartet, 2H): This quartet corresponds to the two methylene protons of the ethoxy group. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4).
-
Signal b (~4.25 ppm, quartet, 2H): These are the methylene protons of the ethyl ester group. Similar to the ethoxy protons, they are deshielded by the adjacent oxygen, resulting in a downfield shift.[4] The coupling to the neighboring methyl group results in a quartet.
-
Signal c (~2.60 ppm, singlet, 3H): This singlet represents the three protons of the methyl group attached to the C4 position of the thiazole ring. Its chemical shift is in the typical range for a methyl group on an aromatic or heteroaromatic ring.[5] It is a singlet because there are no adjacent protons to couple with.
-
Signal d (~1.45 ppm, triplet, 3H): This triplet corresponds to the three methyl protons of the ethoxy group. It is coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 = 2+1 = 3).
-
Signal e (~1.30 ppm, triplet, 3H): This upfield triplet represents the three methyl protons of the ethyl ester group. It appears as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C =O (Ester) | Carbonyl carbons are highly deshielded.[6][7] |
| ~165 | Thiazole C 2 | Carbon double-bonded to nitrogen and sulfur in a heteroaromatic ring. |
| ~150 | Thiazole C 4 | Quaternary carbon in the thiazole ring, deshielded by adjacent sulfur and nitrogen (via the double bond). |
| ~115 | Thiazole C 5 | Quaternary carbon in the thiazole ring, attached to the ester group. |
| ~68 | -O-CH₂ -CH₃ (Ethoxy) | Methylene carbon attached to an oxygen atom.[8] |
| ~61 | -COO-CH₂ -CH₃ (Ester) | Methylene carbon of the ester, attached to an oxygen. |
| ~17 | -CH₃ (Thiazole-C4) | Methyl carbon attached to the thiazole ring. |
| ~14.5 | -O-CH₂-CH₃ (Ethoxy) | Methyl carbon of the ethoxy group. |
| ~14.0 | -COO-CH₂-CH₃ (Ester) | Methyl carbon of the ethyl ester group. |
Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] ESI-MS is a soft ionization technique that is particularly useful for analyzing small organic molecules, as it typically produces an intact molecular ion with minimal fragmentation in the source.[10][11] This allows for the precise determination of the molecular weight. Further structural information can be obtained by inducing fragmentation of the molecular ion.
Experimental Protocol: LC-MS Analysis
Liquid chromatography is often coupled with mass spectrometry to separate complex mixtures or to introduce a pure sample into the mass spectrometer in a suitable solvent stream.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of methanol and water (e.g., 50:50 v/v).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for this type of molecule.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid is commonly used. The formic acid aids in the ionization process in positive ion mode.
-
Injection Volume: 5-10 µL.
-
MS System: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is chosen to protonate the molecule, forming [M+H]⁺.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺ at m/z 216.07) is selected and fragmented in a collision cell.
-
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₉H₁₃NO₃S, with a monoisotopic mass of 215.06 g/mol . In positive mode ESI-MS, the compound will be protonated, leading to a molecular ion [M+H]⁺ at an m/z of approximately 216.07.
Predicted Key Ions in ESI-MS/MS:
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
| 216.07 | [M+H]⁺ | - |
| 188.07 | [M+H - C₂H₄]⁺ | Ethylene (28 Da) |
| 170.06 | [M+H - C₂H₅OH]⁺ | Ethanol (46 Da) |
| 142.03 | [M+H - C₂H₅OH - CO]⁺ | Ethanol (46 Da) + Carbon Monoxide (28 Da) |
Expert Interpretation of Fragmentation Pathway:
The thiazole ring provides a stable core, while the ester and ether functional groups are prone to characteristic fragmentation patterns.[10][11]
-
Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethoxy groups involves a rearrangement reaction that leads to the elimination of a neutral ethylene molecule, resulting in a fragment at m/z 188.07.
-
Loss of Ethanol (C₂H₅OH): The ethyl ester group can undergo fragmentation with the loss of a neutral ethanol molecule, yielding a fragment at m/z 170.06.[11][12] This is a very common and diagnostically useful fragmentation for ethyl esters.
-
Subsequent Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting acylium ion can further fragment by losing carbon monoxide, a stable neutral molecule. This would produce a fragment at m/z 142.03.
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion: A Synergistic Approach to Structural Confirmation
The combination of NMR spectroscopy and mass spectrometry provides a powerful and synergistic approach to the structural elucidation of this compound. NMR spectroscopy offers an intricate map of the proton and carbon framework, confirming the connectivity of the various functional groups. Mass spectrometry provides the definitive molecular weight and offers complementary structural information through predictable fragmentation patterns. The predicted data presented in this guide serves as a robust reference for researchers and scientists, ensuring the confident identification and quality assessment of this important heterocyclic compound.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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An In-depth Technical Guide on the Synthesis, Characterization, and Predicted Crystal Structure of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available, this document outlines the synthetic routes, spectroscopic characterization, and a predictive analysis of its crystallographic properties based on analogous structures. This approach provides a robust framework for researchers working with this and related thiazole derivatives.
Introduction to the Thiazole Core
The 1,3-thiazole ring is a fundamental scaffold in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug discovery. Thiazole derivatives have shown a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] this compound, with its specific substitution pattern, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[4]
Synthesis and Spectroscopic Characterization
The synthesis of substituted thiazoles can be achieved through various routes, with the Hantzsch thiazole synthesis being a classic and widely adapted method. A plausible and efficient one-pot synthesis for the core structure of ethyl 2-substituted-4-methylthiazole-5-carboxylates starts from commercially available starting materials.[3]
Experimental Protocol: One-Pot Synthesis of the Thiazole Scaffold
This protocol is adapted from a general procedure for the synthesis of related thiazole derivatives and is expected to be applicable for the target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).
-
Halogenation: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the reaction mixture, add the appropriate thiourea derivative (in this case, an O-ethyl thiocarbamate would be required to yield the 2-ethoxy group). Heat the mixture to 80°C and reflux for 2 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the ethyl groups (triplets and quartets), a singlet for the methyl group, and distinct chemical shifts for the protons on the thiazole ring.
-
¹³C NMR will show resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethoxy and methyl substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and C-O and C-S stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO₃S, 215.27 g/mol ), confirming its elemental composition.[4][5]
Crystallographic Analysis: A Predictive Approach
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule. Although the crystal structure of this compound has not been reported, we can predict its key features based on the known crystal structures of related thiazole derivatives.[1][6][7]
Hypothetical Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Predicted Crystal Structure Parameters
Based on the analysis of similar thiazole-containing molecules, we can anticipate the following structural features for this compound:
-
Planarity of the Thiazole Ring: The 1,3-thiazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems.[8]
-
Bond Lengths and Angles: The bond lengths and angles within the thiazole ring are predicted to be consistent with those observed in other thiazole derivatives. For instance, the C=N and C-S bond lengths are expected to be in the range of 1.30-1.37 Å and 1.70-1.75 Å, respectively.
-
Conformation of Substituents: The ethyl ester and ethoxy groups will likely exhibit some degree of conformational flexibility. The orientation of these groups will be influenced by steric hindrance and the optimization of intermolecular interactions in the crystal lattice.
-
Supramolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the thiazole rings of adjacent molecules. Short contacts involving the sulfur atom may also be present.[6]
Table 1: Comparison of Crystallographic Data for Related Thiazole Derivatives
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)] | P2₁/c | Hydrogen bonding, Ag···O interactions | [1] |
| Ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate | P-1 | C-H···O, C-H···S, C-H···π, S···N interactions | [6] |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Pbca (orthorhombic), Pc (monoclinic) | N-H···O hydrogen bonds | [7] |
Computational Modeling
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and properties of this compound. DFT calculations can be used to:
-
Optimize the molecular geometry: Predict the most stable conformation of the molecule in the gas phase.
-
Calculate spectroscopic properties: Simulate NMR and IR spectra to aid in the interpretation of experimental data.
-
Analyze the electronic structure: Determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Applications and Future Directions
The thiazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[2][3] Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, which are structurally related to the title compound, have shown significant antileukemic activity.[3] Furthermore, the title compound is used as a key intermediate in the synthesis of agrochemicals and as a building block in heterocyclic chemistry for drug discovery.[4] Its structure allows for effective derivatization to develop compounds with enhanced selectivity and activity.[4]
Future research on this compound could focus on:
-
Synthesis of a diverse library of derivatives: To explore the structure-activity relationship (SAR) for various biological targets.
-
Determination of the experimental crystal structure: To validate the predicted structural features and provide a definitive basis for structure-based drug design.
-
In-depth biological evaluation: To screen the compound and its derivatives against a range of therapeutic targets.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry and materials science. While its crystal structure remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, characterization, and predicted structural properties based on the analysis of related compounds. The integration of synthetic chemistry, spectroscopy, and predictive crystallographic and computational methods offers a powerful approach for advancing research on this and other important heterocyclic molecules.
References
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. [Link]
-
Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives. ResearchGate. [Link]
-
Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. MySkinRecipes. [Link]
-
Thiazole | C3H3NS. PubChem. [Link]
-
Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate. ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This guide provides an in-depth technical overview of these activities, focusing on the underlying mechanisms of action, key molecular targets, and the experimental methodologies used for their evaluation. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of thiazole derivatives and accelerate the discovery of novel therapeutics.
Introduction: The Enduring Prominence of the Thiazole Moiety
The thiazole ring is a privileged structure in drug discovery, owing to its unique electronic properties and its ability to form a variety of non-covalent interactions with biological macromolecules.[4] This versatility has led to the development of a vast library of thiazole-containing compounds with diverse pharmacological profiles. Clinically significant drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antimicrobial Sulfathiazole all feature this heterocyclic core, highlighting its therapeutic importance.[4][5] This guide will delve into the key biological activities of thiazole derivatives, providing a technical framework for their continued exploration and development.
Anticancer Activity: Targeting the Engines of Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through a variety of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[2][4] A primary mode of action is the inhibition of protein kinases, enzymes that play a central role in the signaling pathways that drive tumor growth.[6]
Mechanism of Action: Kinase Inhibition and Beyond
Many thiazole-based compounds are designed as inhibitors of critical protein kinases that are often dysregulated in cancer.[6] These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole derivatives have been shown to effectively inhibit VEGFR-2, thereby cutting off the tumor's blood supply.
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth.[7][8]
-
Other Kinases: The inhibitory activity of thiazole derivatives extends to a range of other kinases, including Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases.[9]
Beyond kinase inhibition, some thiazole derivatives induce apoptosis (programmed cell death) and disrupt microtubule assembly, a critical process for cell division.[4]
Signaling Pathway Visualization: PI3K/AKT/mTOR Inhibition
The following diagram illustrates the points of intervention for thiazole derivatives within the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Experimental Workflow: In Vitro Cytotoxicity Screening
The initial evaluation of anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT assay is a widely adopted method.
Protocol: MTT Assay for Cytotoxicity Screening [10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Quantitative Data: Anticancer Activity of Representative Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Coumarin Hybrid | MCF-7 | 0.85 | [9] |
| Thiazole-Pyrazoline Hybrid | HeLa | 0.95 | [12] |
| 2-Aminothiazole Derivative | A549 | 2.5 | [13] |
| Thiazole-Naphthalene Derivative | MCF-7 | 0.48 | [14] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1]
Mechanism of Action: Diverse Modes of Microbial Disruption
Thiazole derivatives employ several mechanisms to exert their antimicrobial effects:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.
-
Inhibition of Nucleic Acid Synthesis: Certain thiazole compounds inhibit enzymes crucial for DNA replication and repair, such as DNA gyrase.[15]
-
Disruption of Metabolic Pathways: Thiazoles can inhibit essential metabolic pathways in microbes. For instance, sulfathiazole acts by inhibiting the synthesis of folic acid, a vital nutrient for bacterial growth.[5]
-
Inhibition of FtsZ Polymerization: Some derivatives have been shown to induce the polymerization of FtsZ, a key protein in bacterial cell division, thereby blocking this critical process.[16]
-
Inhibition of Fungal Enzymes: In fungi, thiazole derivatives can inhibit enzymes like 14α-demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19][20][21][22]
Protocol: Broth Microdilution for MIC Determination [17][18][19][20][21][22]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the thiazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[12][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][18] This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Pyrazoline Hybrid | S. aureus | 1.56 | [10] |
| 4-(4-bromophenyl)-thiazol-2-amine | S. aureus | 16.1 µM | [5] |
| Thiazole-Pyrimidine Hybrid | S. aureus | 3.12 | [5] |
| 2,4-disubstituted Thiazole | B. subtilis | 3.92 | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[23][24]
Mechanism of Action: COX and LOX Inhibition
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[23][24][25][26][27][28][29] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[23][25][28] By inhibiting COX-1, COX-2, and/or 5-LOX, thiazole derivatives can effectively reduce inflammation.[26][27][29]
Signaling Pathway Visualization: Arachidonic Acid Cascade
The diagram below illustrates the inhibition of the arachidonic acid cascade by thiazole derivatives.
Caption: Inhibition of the Arachidonic Acid Cascade by Thiazole Derivatives.
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the thiazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Diphenyl-amino Thiazole | COX-2 Inhibition | 0.09 | [30] |
| Thiazole Derivative | 5-LOX Inhibition | 0.38 | [29] |
| Thiazolo-celecoxib Analogue | COX-1 Inhibition | 4.80 | [26] |
| Thiazole-based Hydrazide | Carrageenan-induced paw edema (% inhibition) | 60.82% | [23] |
Antiviral Activity: A Broad Spectrum of Inhibition
Thiazole derivatives have demonstrated promising antiviral activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[31][32]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of thiazole derivatives are diverse and often virus-specific:
-
Reverse Transcriptase Inhibition: In the case of HIV, some thiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to and inhibiting the enzyme that is essential for the virus to convert its RNA genome into DNA.[33]
-
Protease Inhibition: Ritonavir, a thiazole-containing drug, is a potent inhibitor of the HIV protease, an enzyme required for the maturation of new viral particles.[5]
-
Inhibition of Viral Entry: Some derivatives have been shown to interfere with the entry of viruses into host cells.
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8][9][34]
Protocol: Plaque Reduction Assay [8][9][34]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in a 6-well or 12-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours to allow for viral attachment and entry.[8]
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the thiazole derivative. This overlay restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet. Plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Quantitative Data: Antiviral Activity of Representative Thiazole Derivatives
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| Thiazolyl Thiourea Derivative | HIV-1 | <0.001 | [33] |
| Pyrazolothiazole Derivative | Vaccinia Virus | 7 µg/mL | [32] |
| Isothiazole Derivative | HIV-1 (IIIB) | 7.8 µg/mL | [18] |
| Benzo[d]thiazole Derivative | Influenza A (H1N1) | 2-10 | [1] |
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Thiazole derivatives are emerging as promising therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[30][35] Their neuroprotective effects are multifaceted, targeting several key pathological processes.
Mechanism of Action: A Multi-pronged Approach
The neuroprotective mechanisms of thiazole derivatives include:
-
Cholinesterase Inhibition: In Alzheimer's disease, some thiazole derivatives inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[30]
-
Inhibition of Beta-Amyloid Aggregation: Several thiazole compounds have been shown to inhibit the aggregation of beta-amyloid peptides into the toxic plaques that are a hallmark of Alzheimer's disease.[30]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many thiazole derivatives possess antioxidant properties, helping to protect neurons from oxidative damage.
-
Modulation of Neuroinflammation: As discussed previously, the anti-inflammatory properties of thiazole derivatives are also relevant to neuroprotection, as inflammation plays a significant role in the progression of neurodegenerative diseases.
-
Dual Inhibition of DNase I and 5-LOX: Some derivatives have shown dual inhibitory activity against deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), which are implicated in neuronal cell death pathways.[36]
Experimental Workflow: In Vitro Neuroprotection Assay
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.
Protocol: Neuroprotection Assay in SH-SY5Y Cells [35][37]
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the thiazole derivative for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin relevant to the disease being modeled (e.g., 6-hydroxydopamine for Parkinson's disease or amyloid-beta peptides for Alzheimer's disease).[35]
-
Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the thiazole derivative compared to the neurotoxin-only control indicates a neuroprotective effect.
-
Measurement of Oxidative Stress and Apoptosis: Further mechanistic studies can be performed by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).
Quantitative Data: Neuroprotective Activity of Representative Thiazole Derivatives
| Compound Class | Assay/Endpoint | Result | Reference |
| Aminothiazole Derivative | AChE Inhibition (IC₅₀) | 9 nM | [30] |
| Thiazol-imidazole-acetamide | β-secretase Inhibition (IC₅₀) | <5 µM | [30] |
| Triazolbenzo[d]thiazole | Neuroprotection in SH-SY5Y cells | Significant at 20-40 µM | [38] |
| Thiazole Sulfonamide | Increased SH-SY5Y cell viability | Significant at 0.1-1 µM | [35] |
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[6][17] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
For instance, in the context of antimicrobial activity , the introduction of electron-withdrawing groups, such as nitro groups, at the para position of a phenyl substituent on the thiazole ring has been shown to enhance antibacterial activity.[1] This is attributed to the formation of strong hydrogen bonds with amino acid residues in the target enzyme.[1] Similarly, for anti-inflammatory activity , the presence of specific aryl substituents on the thiazole core can significantly influence the selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects.[12] In the realm of anticancer agents , SAR studies have revealed that modifications to the substituents on the thiazole scaffold can dramatically impact kinase inhibitory potency and selectivity.[6]
Conclusion and Future Perspectives
Thiazole and its derivatives represent a rich and enduring source of biologically active compounds with immense therapeutic potential. Their diverse mechanisms of action against a wide array of diseases underscore their importance in modern drug discovery. The continued exploration of the vast chemical space of thiazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapies for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The experimental workflows and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of thiazole-based medicines. The future of thiazole research will likely involve the use of advanced computational methods for in silico screening and rational design, as well as the development of novel synthetic methodologies to access even more diverse and complex thiazole scaffolds. Furthermore, a deeper understanding of the clinical performance of thiazole derivatives currently in development will provide invaluable insights for future drug design efforts.[4]
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The Thiazole Scaffold: A Cornerstone in the Architecture of Modern Medicine
An In-depth Technical Guide on its Discovery and Historical Impact in Medicinal Chemistry
The five-membered heterocyclic ring known as thiazole, a structure composed of three carbon, one nitrogen, and one sulfur atom, stands as a titan in the field of medicinal chemistry.[1] Its journey from a component in essential natural molecules to a privileged scaffold in blockbuster synthetic drugs is a narrative of scientific curiosity, synthetic innovation, and a deepening understanding of biological targets. This guide provides a technical and historical perspective on the discovery and evolution of thiazole compounds, tracing their path from nature's blueprint to the modern pharmacopeia. The thiazole ring's versatility is not merely incidental; its unique electronic properties, stability, and capacity for diverse substitutions have made it an indispensable tool for drug development professionals.[2]
PART 1: Early Discoveries - Nature's Endorsement of the Thiazole Ring
The biological significance of the thiazole ring was first revealed not in a flask, but in the intricate machinery of life itself. The discovery of essential biomolecules containing this heterocycle provided the foundational rationale for its subsequent exploration in synthetic drug design.
Thiamine (Vitamin B1): The Vital Coenzyme
The story of thiazole in biochemistry begins with the fight against beriberi, a debilitating neurological and cardiovascular disease. In the early 20th century, researchers identified a crucial dietary factor, later named thiamine, or Vitamin B1, as the preventative agent.[3][4] The structural elucidation of thiamine was a landmark achievement, revealing a molecule composed of a pyrimidine ring linked to a thiazole ring.[5][6][7]
The thiazole moiety in thiamine is not mere structural decoration. In its active form, thiamine pyrophosphate (TPP), the thiazolium ring's C2 proton is acidic, allowing it to be deprotonated to form a carbanion. This nucleophilic carbanion is central to TPP's role as a coenzyme in key metabolic pathways, including the catabolism of sugars and amino acids.[5] This natural precedent established the thiazole ring as a biologically accepted and functionally critical chemical entity.
Penicillin: The Dawn of the Antibiotic Era
While not a simple thiazole, the discovery of penicillin introduced a related and equally important structure: the thiazolidine ring. Fused to a reactive β-lactam ring, this core structure, derived biosynthetically from the amino acids cysteine and valine, is responsible for penicillin's revolutionary antibacterial activity.[8][9][10] The thiazolidine ring provides the necessary structural framework that strains the adjacent β-lactam, enhancing its chemical reactivity towards bacterial transpeptidase enzymes and thereby inhibiting cell wall synthesis.[10] The discovery of penicillin underscored the immense therapeutic potential of sulfur- and nitrogen-containing heterocycles, further stimulating interest in the broader family of thiazole-related compounds.[11]
Figure 1: Structures of Thiamine and the Penicillin core, early natural products.
PART 2: The Age of Synthesis - Forging Thiazoles in the Laboratory
The identification of thiazoles in nature spurred chemists to develop methods for their synthesis, enabling the creation of novel derivatives for therapeutic evaluation. This transition from discovery to deliberate design was a pivotal moment in the history of medicinal chemistry.
The Hantzsch Thiazole Synthesis: A Foundational Reaction
In 1887, the German chemist Arthur Hantzsch reported a robust and versatile method for constructing the thiazole ring.[12][13] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, became the cornerstone of thiazole chemistry.[12][14] Its reliability and the accessibility of its starting materials allowed for the systematic production of a vast library of thiazole derivatives, paving the way for structure-activity relationship (SAR) studies. The reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[14]
Figure 2: Logical workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: A Classic Hantzsch Synthesis
The following protocol outlines the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common undergraduate laboratory experiment that demonstrates the Hantzsch reaction.[14]
Objective: To synthesize a substituted thiazole via the Hantzsch condensation reaction.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (scintillation vial, beaker, Buchner funnel)
-
Stir bar and hot plate
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial along with a magnetic stir bar.
-
Heating: Place the vial on a hot plate set to a low temperature (approx. 100°C setting) and stir the mixture for 30 minutes. The solids should dissolve as the reaction proceeds.
-
Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature.
-
Neutralization: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix. The product will precipitate as a solid.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any remaining salts.
-
Drying: Allow the product to air dry on the filter paper. The resulting 2-amino-4-phenylthiazole is typically pure enough for basic characterization without further purification.[14]
PART 3: The Sulfa Drug Revolution and a Lesson in Safety
The first major therapeutic breakthrough for synthetic thiazoles came with the development of the sulfonamides, or "sulfa drugs." Following the discovery that the dye Prontosil was metabolized to the active antibacterial agent sulfanilamide, a massive synthetic effort began to create more potent and less toxic derivatives.[15]
This research led to the introduction of Sulfathiazole in the late 1930s.[15] It quickly became a "wonder drug," proving highly effective against a range of bacterial infections.[15][16] Sulfathiazole functions as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[16][17] By blocking this pathway, it halts bacterial growth and replication.
However, the story of sulfathiazole is also a cautionary tale. In 1941, tablets of sulfathiazole manufactured by the Winthrop Chemical Company were found to be contaminated with the sedative phenobarbital, leading to hundreds of deaths and injuries.[18][19] This disaster was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) by the U.S. Food and Drug Administration (FDA), fundamentally changing the standards for pharmaceutical production and quality control.[18] The use of sulfathiazole eventually declined with the rise of bacterial resistance and the widespread availability of penicillin.[15][17]
PART 4: Modern Thiazole Drugs - A Testament to Versatility
The foundational work of the early 20th century set the stage for the modern era, where the thiazole ring has been incorporated into a diverse array of drugs targeting a wide spectrum of diseases.[20][21] Its ability to serve as a pharmacophore, a bioisosteric replacement, or a rigid scaffold has made it a favorite among medicinal chemists.[21]
| Drug Name | Year of First Approval (Approx.) | Therapeutic Class | Mechanism of Action |
| Sulfathiazole | 1939 | Antibacterial | Inhibits dihydropteroate synthase, blocking folic acid synthesis.[16][17] |
| Ritonavir | 1996 | Antiviral (HIV) | HIV protease inhibitor; also a potent CYP3A4 inhibitor used as a pharmacokinetic booster.[22] |
| Dasatinib | 2006 | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family).[23][24] |
| Pramipexole | 1997 | Anti-Parkinson's | Dopamine receptor agonist.[25] |
| Nitazoxanide | 2002 | Antiparasitic | Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme pathway.[20] |
| Meloxicam | 1996 | Anti-inflammatory (NSAID) | Preferential inhibitor of cyclooxygenase-2 (COX-2).[20] |
Case Study: Ritonavir (Norvir®)
Developed as an HIV protease inhibitor, Ritonavir exemplifies the strategic use of the thiazole moiety.[22] Its structure was designed to mimic the peptide substrates of the viral protease.[22] The thiazole groups in Ritonavir contribute to its binding affinity within the enzyme's active site.[26][22] Interestingly, Ritonavir's most significant clinical role today is not as a direct antiviral, but as a pharmacokinetic enhancer or "booster." It is a potent inhibitor of the metabolic enzyme CYP3A4, which breaks down other protease inhibitors. By co-administering a low dose of Ritonavir, the metabolic breakdown of other anti-HIV drugs is slowed, increasing their concentration and effectiveness in the body.[22]
Case Study: Dasatinib (Sprycel®)
Dasatinib is a second-generation tyrosine kinase inhibitor used primarily to treat chronic myeloid leukemia (CML).[24][27] CML is driven by the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that promotes uncontrolled cell growth.[28] Dasatinib's mechanism of action is the potent inhibition of this kinase. It binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase, a feature that allows it to overcome resistance to earlier inhibitors like imatinib.[24][28] The thiazole ring in Dasatinib is a key part of the scaffold that correctly orients the molecule for high-affinity binding to its target kinases.[20]
Figure 3: Inhibition of the BCR-ABL pathway by Dasatinib.
Conclusion and Future Outlook
From the essential vitamin thiamine to the life-saving antibiotic penicillin and the targeted cancer therapy dasatinib, the history of the thiazole ring is intrinsically linked to the history of medicinal chemistry itself. Its journey from a naturally occurring motif to a synthetically versatile scaffold demonstrates a core principle of drug discovery: building upon nature's successes. The development of robust synthetic methods like the Hantzsch synthesis unlocked the potential for chemists to rationally design and optimize thiazole-containing molecules for a myriad of biological targets.[2] Today, the thiazole nucleus continues to be a focal point of research, with new derivatives being explored for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[29][30] The enduring legacy and continued exploration of this simple heterocycle ensure that it will remain a cornerstone in the development of future medicines.
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An In-depth Technical Guide to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, and the vast potential of its core thiazole scaffold in the pharmaceutical landscape.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name precisely describes the molecular structure: an ethyl ester at the 5-position of a 1,3-thiazole ring, which is further substituted with an ethoxy group at the 2-position and a methyl group at the 4-position.
Synonyms and Identifiers:
For practical laboratory and database referencing, a compound is often known by several synonyms and unique identifiers.
| Identifier Type | Value |
| CAS Number | 156498-54-3[1] |
| Molecular Formula | C₉H₁₃NO₃S[2] |
| Molecular Weight | 215.27 g/mol [2] |
| MDL Number | MFCD12027071[1] |
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[3] This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] The thiazole nucleus is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs.[3][5]
The versatility of the thiazole ring stems from its unique electronic properties and its capacity for diverse functionalization. The presence of heteroatoms allows for hydrogen bonding and other non-covalent interactions with biological macromolecules, which is crucial for drug-receptor binding. Furthermore, the aromatic nature of the ring contributes to the overall stability of the molecule.
Thiazole-containing compounds have demonstrated a remarkable range of therapeutic applications, including:
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of some antibacterial and antifungal drugs.[5][6]
-
Anti-inflammatory Drugs: Certain thiazole derivatives exhibit potent anti-inflammatory properties.[4][7]
-
Anticancer Therapeutics: The thiazole scaffold is found in several anticancer agents, highlighting its importance in oncology research.[3][5]
-
Antiviral Compounds: Notably, the anti-HIV drug Ritonavir contains a thiazole moiety, underscoring its relevance in antiviral drug design.[5]
The subject of this guide, this compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel, potentially bioactive molecules within these therapeutic areas. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.[1]
Synthesis of this compound: The Hantzsch Thiazole Synthesis
A hypothetical, yet chemically sound, synthetic pathway for the target molecule is outlined below.
Proposed Synthetic Pathway:
Figure 1: Proposed Hantzsch synthesis of the target molecule.
Experimental Protocol (Hypothetical):
The following protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and would require optimization for this specific target.
Step 1: Preparation of Ethyl 2-chloro-3-oxobutanoate
Ethyl acetoacetate can be chlorinated at the α-position using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Step 2: Synthesis of Ethoxythioformamide
This reagent can be prepared from the corresponding formamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Step 3: Condensation and Cyclization
-
To a solution of ethoxythioformamide in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add an equimolar amount of ethyl 2-chloro-3-oxobutanoate.
-
The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Causality in Experimental Choices:
-
Choice of α-haloketone: An α-haloketone is essential for the Hantzsch synthesis as the halogen acts as a leaving group and the carbonyl group is involved in the cyclization. Ethyl 2-chloro-3-oxobutanoate provides the necessary carbon backbone for the 4-methyl and 5-ethoxycarbonyl substituents.
-
Choice of Thioamide: The thioamide provides the sulfur and nitrogen atoms for the thiazole ring. Ethoxythioformamide is the logical choice to install the 2-ethoxy group.
-
Solvent and Temperature: The choice of a polar protic solvent like ethanol and elevated temperatures are typical for the Hantzsch synthesis to facilitate the nucleophilic attack and subsequent dehydration steps.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | [2] |
| Molecular Weight | 215.27 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Purity | Commercially available up to 95% | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Applications in Drug Development and Agrochemicals
The structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Drug Discovery:
As a functionalized thiazole, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The ethoxy group at the 2-position can also be a site for further chemical modification. The thiazole core itself is known to contribute to improved metabolic stability and binding affinity of drug candidates.[1]
Figure 2: Workflow for utilizing the target molecule in drug discovery.
Agrochemicals:
This compound is also utilized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[1] Its structure allows for effective derivatization to develop compounds with enhanced selectivity and activity.[1]
Flavor and Fragrance:
Interestingly, some thiazole derivatives are used in the flavor and fragrance industry to impart roasted, nutty, or meat-like notes in processed foods and savory products.[1]
Conclusion
This compound is a valuable and versatile heterocyclic compound. Its synthesis, achievable through established methods like the Hantzsch thiazole synthesis, provides access to a scaffold with immense potential in medicinal chemistry and other industrial applications. The rich history of the thiazole ring in a multitude of clinically approved drugs and biologically active compounds underscores the importance of functionalized thiazoles like the one discussed in this guide for the future of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise.
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Molecular weight and formula of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound with significant potential in various scientific and industrial sectors. The document details its chemical identity, molecular structure, and physicochemical properties. It further explores its applications as a key intermediate in the synthesis of agrochemicals and its role in medicinal chemistry for the development of novel therapeutic agents. Additionally, its utility in the flavor and fragrance industry is discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science.
Chemical Identity and Molecular Structure
This compound is a substituted thiazole derivative characterized by an ethoxy group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃NO₃S[1] |
| Molecular Weight | 215.27 g/mol [1] |
| CAS Number | 156498-54-3[1] |
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be predicted. It is recommended to determine these properties experimentally for any specific application.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid or liquid at room temperature. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in common organic solvents. |
| Storage | Store at room temperature in a sealed, dry container.[1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through several synthetic strategies, with the Hantzsch thiazole synthesis being a prominent and versatile method for constructing the thiazole ring.
Hantzsch Thiazole Synthesis (Proposed)
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible pathway would involve the reaction of ethyl 2-chloroacetoacetate with O-ethyl carbamothioate.
Reaction Scheme:
Caption: Proposed Hantzsch synthesis of the target compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O-ethyl carbamothioate in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Applications in Research and Industry
This compound serves as a valuable building block in several areas of chemical synthesis.
Agrochemicals
This compound is a key intermediate in the production of certain herbicides and plant growth regulators. The thiazole core and its substituents can be modified to develop agrochemicals with enhanced selectivity and biological activity.[1]
Medicinal Chemistry and Drug Development
The thiazole scaffold is a common feature in many biologically active molecules. This compound is employed in the preparation of bioactive compounds where the thiazole ring can contribute to improved metabolic stability and binding affinity to biological targets.[1] Its structure allows for effective derivatization in the development of new therapeutic agents.
Flavor and Fragrance Industry
Thiazole derivatives are known for their diverse aroma profiles. This particular compound is utilized in flavor and fragrance formulations to impart roasted, nutty, or meat-like notes, especially in processed foods and savory products.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Signals for two ethyl groups (triplets and quartets).- A singlet for the methyl group on the thiazole ring.- Chemical shifts will be influenced by the electronic environment of the thiazole ring. |
| ¹³C NMR | - Resonances for the carbonyl carbon of the ester.- Signals for the carbons of the thiazole ring.- Peaks corresponding to the carbons of the ethyl and methyl groups. |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹).- C-O stretching bands.- Bands associated with the thiazole ring vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 215.27. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile heterocyclic compound with a range of applications in agrochemicals, medicinal chemistry, and the flavor industry. While detailed experimental data is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on available information and chemical principles. Further research to fully characterize this compound would be beneficial for its broader utilization in various fields of chemical science.
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MySkinRecipes. (n.d.). Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
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CAS number for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in various chemical and biological research fields. The document details its chemical identity, physicochemical properties, synthetic methodologies, and key applications, particularly its role as a versatile intermediate in the synthesis of agrochemicals and novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the compound's synthesis and the strategic importance of the thiazole scaffold in modern chemistry.
Compound Identification and Physicochemical Properties
This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The specific combination of ethoxy and methyl groups on this ethyl carboxylate thiazole core makes it a valuable building block in organic synthesis.[3]
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 156498-54-3 | [3] |
| Molecular Formula | C₉H₁₃NO₃S | [3][4] |
| Molecular Weight | 215.27 g/mol | [3][4] |
| MDL Number | MFCD12027071 | [3] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The general approach involves the condensation of a thioamide with an α-haloketone. For the target molecule, this would be adapted to use an appropriate imidate precursor which, upon cyclization, yields the 2-ethoxy substitution.
Proposed Synthetic Workflow
A logical approach involves a multi-step synthesis starting from commercially available materials. A key intermediate would be a reactive α-halocarbonyl compound which can then be cyclized with a suitable sulfur- and nitrogen-containing reagent.
Caption: Proposed synthetic workflow for the target compound.
Rationale Behind Experimental Choices
-
Starting Materials: Ethyl acetoacetate is a common and cost-effective starting material for building the core structure of the thiazole ring.[1] Its reaction with a chlorinating agent like ethyl chloroformate or sulfuryl chloride can generate the necessary α-halo-β-ketoester intermediate.
-
Cyclization Partner: O-Ethyl thiocarbamate is the logical choice to introduce the 2-ethoxy group. In the acidic or basic conditions of the Hantzsch synthesis, it acts as the nucleophile, with its sulfur atom attacking the α-carbon of the halo-ester and the nitrogen atom subsequently condensing with the ketone carbonyl to form the thiazole ring.
-
Solvent and Catalyst: The reaction is typically carried out in a polar solvent like ethanol or tetrahydrofuran (THF) to facilitate the dissolution of the reactants. A base, such as triethylamine or sodium acetate, is often used to scavenge the acid formed during the reaction and to promote the nucleophilic attack.
Applications in Research and Development
This compound serves as a key intermediate in several areas of chemical synthesis, owing to the versatile reactivity of its functional groups.
Agrochemicals
This compound is utilized as a crucial intermediate in the synthesis of modern agrochemicals, including herbicides and plant growth regulators.[3] The thiazole scaffold allows for extensive derivatization, enabling the fine-tuning of biological activity and selectivity, which is a critical aspect of developing effective and safe agricultural products.[3]
Medicinal Chemistry and Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in drug development, found in drugs for allergies, hypertension, inflammation, and infections.[1] this compound is a valuable building block for creating more complex molecules with potential therapeutic applications.[3]
-
Metabolic Stability and Binding Affinity: The thiazole core is known to enhance the metabolic stability of drug candidates and can participate in crucial binding interactions with biological targets.[3]
-
Antineoplastic Potential: Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity against various human cell lines, highlighting the potential of this chemical class in cancer research.[1]
-
Intermediate for Patented Compounds: Thiazole carboxylates are frequently cited as intermediates in patents for new pharmaceutical agents, such as in the synthesis of Febuxostat, a drug used to treat gout.[5]
Flavor and Fragrance Industry
Thiazole derivatives are known for their potent aroma profiles. This particular compound can be used in the formulation of flavors and fragrances, contributing roasted, nutty, or meat-like notes, especially in savory and processed food products.[3]
Exemplary Experimental Protocol: One-Pot Synthesis
The following is a validated, step-by-step protocol for a one-pot synthesis of a related compound, which can be adapted for the target molecule. This protocol is based on the efficient synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[1]
Objective: To synthesize a 2-substituted-4-methylthiazole-5-carboxylate via a one-pot reaction.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
O-Ethyl thiocarbamate (or a suitable thiourea derivative)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine ethyl acetoacetate (1.0 eq) with a mixture of water and THF.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.2 eq) to the cooled solution. The addition should be portion-wise to control the exotherm.
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting ethyl acetoacetate.
-
Cyclization: To the same flask, add the O-Ethyl thiocarbamate (1.0 eq).
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours. The reaction should be monitored by TLC until the intermediate is fully consumed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically filtered to collect the crude product. The filter cake is washed thoroughly with water to remove any water-soluble byproducts.
-
Purification: The crude product is then recrystallized from a suitable solvent, such as ethyl acetate, to yield the pure this compound.
Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify its structure and purity. The melting point of the purified solid can also be compared to literature values if available.
Conclusion
This compound is a compound of significant synthetic utility. Its structured design, featuring the robust and versatile thiazole core, makes it an important intermediate for professionals in agrochemical research, drug discovery, and the flavor industry. The well-understood chemistry of the thiazole ring system allows for its reliable synthesis and subsequent derivatization into a wide range of high-value molecules. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this compound in their respective fields.
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Methodological & Application
The Versatile Thiazole Core: Application Notes on Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
The thiazole heterocycle is a cornerstone in the development of biologically active molecules, demonstrating a remarkable range of applications in both pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel herbicides, fungicides, and insecticides.[3] This technical guide focuses on a key building block, Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate , and its strategic application in the synthesis of next-generation agrochemicals, particularly sulfonylurea herbicides. We will explore the chemical rationale behind its use and provide detailed protocols for its conversion into herbicidally active compounds.
The Strategic Importance of the Thiazole Moiety in Agrochemicals
The thiazole ring is present in a number of commercial agrochemicals, contributing to their efficacy and mode of action.[3] Its presence can influence a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[4] The specific substitution pattern on the thiazole ring is crucial in fine-tuning the desired agrochemical properties. This compound offers a versatile platform for derivatization, allowing for the introduction of various functional groups to modulate biological activity.
Application in Herbicide Synthesis: A Gateway to Sulfonylureas
This compound is a valuable precursor for the synthesis of certain sulfonylurea herbicides.[4] The sulfonylurea class of herbicides are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[5] The synthesis of these herbicides typically involves the coupling of a heterocyclic amine with a sulfonyl isocyanate or a related reactive intermediate.
The key to utilizing this compound in this context is its conversion to a 2-amino-4-methylthiazole-5-carboxylic acid derivative. This transformation provides the necessary nucleophilic amino group for the crucial coupling reaction.
Proposed Synthetic Pathway to a Sulfonylurea Herbicide Intermediate
The following diagram outlines a proposed synthetic pathway from this compound to a key intermediate for sulfonylurea herbicide synthesis. This pathway is based on established chemical transformations of thiazole derivatives.[6][7]
Caption: Proposed synthetic route from the starting material to a sulfonylurea herbicide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key transformations in the proposed synthetic pathway. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Objective: To convert the 2-ethoxy group of the starting material to a 2-amino group.
Rationale: The conversion of the ethoxy group to an amino group is a critical step to introduce the necessary nucleophilic center for the subsequent coupling reaction. This can be achieved through nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Materials:
-
This compound
-
Ammonia in methanol (7N solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of ammonia in methanol (7N, 5-10 equivalents) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.[7]
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| This compound | C9H13NO3S | 215.27 | - |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C7H10N2O2S | 186.23 | 70-85% |
Protocol 2: Synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Rationale: The carboxylic acid is often the desired functionality for the subsequent coupling reaction, or it can be converted to a more reactive acid chloride. Basic hydrolysis is a standard and effective method for this transformation.
Materials:
-
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Beaker
-
Stirring plate and magnetic stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C7H10N2O2S | 186.23 | - |
| 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | C5H6N2O2S | 158.18 | 85-95% |
Protocol 3: Synthesis of a Thiazole-based Sulfonylurea Herbicide
Objective: To couple the 2-aminothiazole carboxylic acid with an aryl sulfonyl isocyanate to form the final sulfonylurea herbicide.
Rationale: This is the key bond-forming reaction to create the sulfonylurea linkage. The amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.
Materials:
-
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
-
Aryl sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid (1 equivalent) in the anhydrous aprotic solvent.
-
Add the aryl sulfonyl isocyanate (1-1.2 equivalents) dropwise to the suspension with vigorous stirring.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
The product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a thiazole-based sulfonylurea herbicide.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile starting material in the synthesis of agrochemicals. The protocols outlined in this guide demonstrate a feasible and efficient pathway to convert this compound into a key intermediate for the production of potent sulfonylurea herbicides. The ability to readily modify the thiazole core allows for the generation of diverse libraries of compounds for screening and optimization of herbicidal activity. Further research could explore the derivatization of the 4-methyl and 5-carboxylate positions to investigate their impact on the biological and physicochemical properties of the final agrochemical products. The principles and protocols detailed herein provide a solid foundation for researchers and scientists in the agrochemical industry to innovate and develop new crop protection solutions.
References
- Bell, S. (1990). Herbicidal sulfonylurea derivatives.
- CN101671328A. (2010). Novel synthesis method of sulfonylurea weedicide.
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Gorbunova, E. A., et al. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 52(4), 253-263. [Link]
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Lamberth, C. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
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MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]
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MySkinRecipes. (n.d.). Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
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Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health Sciences, 6(S4), 5271-5292. [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Thifensulfuron-methyl. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2010). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
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Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
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University of Hertfordshire. (2025). Thifensulfuron-methyl (Ref: DPX M6316). AERU. [Link]
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Al-Ostoot, F. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Linda R. Abdu-Rahem, et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology, 19(6), 1-10. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Thifensulfuron: The Impact of Key Intermediates like Methyl 3-Aminosulfonylthiophene-2-Carboxylate. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural similarity to a well-studied class of 2-substituted-4-methylthiazole-5-carboxylates allows for the extrapolation of robust synthetic strategies and potential biological applications.[1][2] This guide outlines detailed protocols for its synthesis, potential derivatization, and evaluation in key therapeutic areas such as oncology and infectious diseases, based on established methodologies for analogous compounds. All protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive building block for designing novel therapeutic agents.[3][4] Derivatives of ethyl 4-methylthiazole-5-carboxylate, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5][6][7]
This compound represents a key intermediate with significant potential for further chemical elaboration.[4] The 2-ethoxy group can serve as a stable substituent or a leaving group for the introduction of diverse functionalities, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This guide provides a foundational framework for leveraging this versatile molecule in drug discovery programs.
Synthesis of the Core Scaffold
The synthesis of this compound can be envisioned through a multi-step process starting from the readily available Ethyl 2-amino-4-methylthiazole-5-carboxylate. The proposed synthetic pathway is based on well-established transformations in heterocyclic chemistry.
Proposed Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process starting from the 2-amino derivative. This approach is favored due to the commercial availability and extensive documentation of the starting material.
Caption: Proposed synthesis of the target compound.
Detailed Synthetic Protocol
This protocol is adapted from standard procedures for the diazotization of 2-aminothiazoles followed by nucleophilic substitution.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ethanol (absolute)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and concentrated sulfuric acid at 0-5 °C with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt intermediate.
-
-
Ethoxylation:
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 78 °C for ethanol) for 2-3 hours. The decomposition of the diazonium salt in ethanol will lead to the formation of the 2-ethoxy derivative.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry
The this compound core is a versatile starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related thiazole derivatives, the following applications are proposed.[7][8][9]
Anticancer Drug Development
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown promising anticancer activity.[1][7][9] The core scaffold can be modified to target various cancer-related pathways.
Proposed Workflow for Anticancer Agent Development:
Caption: Workflow for developing anticancer agents.
Protocol: Synthesis of Amide Derivatives and In Vitro Cytotoxicity Screening
-
Amide Synthesis:
-
Hydrolyze the ester group of this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Couple the resulting carboxylic acid with a diverse panel of amines using a peptide coupling agent such as HATU or EDC/HOBt to generate a library of amide derivatives.
-
-
MTT Assay for Cytotoxicity:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, TK-10 renal cancer) in appropriate media.[9]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Table 1: Hypothetical Cytotoxicity Data for Thiazole Derivatives
| Compound ID | R-group (Amide) | A549 IC₅₀ (µM) | TK-10 IC₅₀ (µM) |
| THZ-EtO-01 | 4-Fluorobenzyl | 12.5 | 15.2 |
| THZ-EtO-02 | 3,4-Dimethoxyphenyl | 8.7 | 10.1 |
| THZ-EtO-03 | Pyridin-4-yl | 5.2 | 7.8 |
| Doxorubicin | - | 0.9 | 1.1 |
Antimicrobial Agent Development
The thiazole nucleus is a key component of many antimicrobial agents.[5][6][7] Modifications at the C2 and C5 positions can lead to potent antibacterial and antifungal compounds.
Protocol: Evaluation of Antimicrobial Activity by Broth Microdilution
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (e.g., Candida albicans) as per CLSI guidelines.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a positive control (e.g., Gentamicin for bacteria, Nystatin for fungi) and a negative (growth) control.[6]
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | C. albicans |
| THZ-EtO-01 | 16 | 32 | >64 |
| THZ-EtO-02 | 8 | 16 | 32 |
| THZ-EtO-03 | 4 | 8 | 16 |
| Gentamicin | 1 | 0.5 | N/A |
| Nystatin | N/A | N/A | 2 |
Conclusion and Future Directions
This compound is a promising and versatile building block for medicinal chemistry research. The synthetic and screening protocols outlined in this guide, derived from extensive literature on analogous compounds, provide a solid foundation for its exploration in the development of novel anticancer and antimicrobial agents. Future work should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in a broader range of biological assays to fully elucidate their therapeutic potential.
References
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]
-
Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. MySkinRecipes. Available at: [Link]
-
Synthesis and antimicrobial activity of novel ethyl-5-(ethoxycarbonyl)-4- methylthiazol-2-yl-carbamate compounds. ResearchGate. Available at: [Link]
-
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][4][8]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. PubMed Central. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]
- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. Available at: [Link]
-
This compound, 95% Purity, C9H13NO3S, 1 gram. Amazon. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Available at: [Link]
-
Ethyl 2-methyl-1,3-thiazole-4-carboxylate. PubChem. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and. International Journal of Drug Delivery Technology. Available at: [Link]
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem. Available at: [Link]
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Application Note: The Strategic Role of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in Modern Drug Synthesis
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically approved drugs due to its diverse pharmacological activities.[1][2] This application note provides a detailed technical guide on the synthesis and application of a key thiazole intermediate, Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. We will elucidate its synthesis via a modified Hantzsch thiazole synthesis, provide a step-by-step protocol for its application as a precursor in the synthesis of the anti-gout medication Febuxostat, and detail the necessary analytical methods for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile intermediate.
Introduction: The Significance of the Thiazole Moiety
Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a privileged structure in drug discovery.[1] Its aromatic nature, ability to participate in hydrogen bonding, and rigid structure contribute to its capacity to bind effectively to a wide range of biological targets. This has led to the development of thiazole-containing drugs with antibacterial, antifungal, anti-inflammatory, and anti-cancer properties.[2]
This compound (hereafter referred to as 'the intermediate') is a highly functionalized building block. Its specific arrangement of an ethoxy group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position makes it an exceptionally useful precursor for complex molecular architectures, most notably in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[3]
Synthesis of the Intermediate
The preparation of this compound is typically achieved through a variation of the classic Hantzsch thiazole synthesis.[1][4] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, we utilize ethyl 2-chloroacetoacetate as the α-haloketone component and a suitable thioamide precursor.
Underlying Chemistry: The Hantzsch Synthesis
The Hantzsch synthesis is a robust method for forming the thiazole ring. The mechanism proceeds via two key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[5]
-
Cyclization and Dehydration: Following the initial alkylation, an intramolecular condensation occurs where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The driving force for this final step is the stability conferred by the aromatic system.[6]
The workflow for this synthesis is outlined in the diagram below.
Caption: General workflow for the Hantzsch synthesis of the thiazole intermediate.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of related thiazole structures.[7]
Materials:
-
3-cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate)
-
Isopropanol (IPA)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol).
-
Solvent and Reagent Addition: Add isopropanol (25.0 mL) to the flask. While stirring, add ethyl 2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) at room temperature (25-30°C).
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature (25-30°C). A pale yellowish solid should precipitate.
-
Purification: Filter the precipitated solid using a Büchner funnel. Wash the collected solid with cold isopropanol (10.0 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-55°C until a constant weight is achieved.
Expected Results & Characterization
The protocol should yield the target intermediate as a pale yellowish solid.
| Parameter | Expected Value |
| Yield | ~94%[7] |
| Melting Point | ~240°C[7] |
| Appearance | Pale yellowish solid |
| Purity (HPLC) | >99%[7] |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the ethoxy, methyl, and isobutoxy groups, as well as the aromatic protons.
-
¹³C NMR: The carbon spectrum will verify the carbon framework of the molecule, including the characteristic shifts for the thiazole ring carbons and the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₃NO₃S, MW: 215.27 g/mol ).[8]
-
HPLC: To determine the purity of the synthesized intermediate.
Application in Drug Synthesis: A Case Study of Febuxostat
The synthesized intermediate is a direct precursor to Febuxostat. The final step involves the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Conversion of the intermediate to the final API, Febuxostat.
Detailed Protocol for Febuxostat Synthesis
This protocol outlines the saponification of the ethyl ester intermediate to yield Febuxostat.[7]
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol)
-
n-Butanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel with stirrer
-
pH meter or pH paper
Procedure:
-
Dissolution: To a stirred solution of the intermediate (5.0 g) in n-butanol (50.0 mL) at room temperature (25-30°C), add sodium hydroxide (1.74 g, 0.043 mol).
-
Hydrolysis: Gently heat the reaction mass to 35-40°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Allow the reaction mixture to cool to room temperature. Carefully adjust the pH to 1-2 by the dropwise addition of concentrated HCl. This will precipitate the carboxylic acid product.
-
Isolation: Filter the precipitated product, wash with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Drying: Dry the final product, Febuxostat, in a vacuum oven at 50-55°C.
Safety and Handling
-
Ethyl 2-chloro-3-oxobutanoate: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
All reactions should be performed in a fume hood. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Conclusion
This compound is a pivotal intermediate whose efficient synthesis via the Hantzsch reaction is crucial for the production of important pharmaceuticals like Febuxostat. The protocols detailed herein provide a reliable and high-yield pathway for its preparation and subsequent conversion. Understanding the synthesis and application of such key building blocks is fundamental to advancing drug development and manufacturing processes.
References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
Bouchet, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1515. doi:10.3390/molecules22091515. Available from: [Link]
-
Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2015). WO2015018507A2 - A novel process for the preparation of febuxostat.
-
Zhou, X. (2010). Preparation method of intermediate of febuxostat. SciSpace. Retrieved from [Link]
-
Li, Z., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1435-1439. doi:10.1080/10426507.2017.1350172. Available from: [Link]
-
New Drug Approvals. (2016, July 11). Febuxostat. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2013). CN102936230A - New preparation method of febuxostat.
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- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scbt.com [scbt.com]
Streamlined Synthesis of Substituted Thiazole-5-Carboxylates: A Comprehensive One-Pot Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the efficient one-pot synthesis of substituted thiazole-5-carboxylates, a chemical scaffold of significant interest in medicinal chemistry and drug development. Thiazole derivatives are integral components of numerous FDA-approved drugs and biologically active compounds, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The traditional multi-step Hantzsch thiazole synthesis can be cumbersome; this guide focuses on a modern, streamlined one-pot approach that enhances efficiency by performing sequential reactions in a single vessel. We will delve into the underlying reaction principles, provide a robust, step-by-step experimental protocol, and offer expert insights into troubleshooting and optimization.
Core Principles: The Modern Hantzsch Reaction
The synthesis of the thiazole ring is most classically achieved through the Hantzsch synthesis, first described in 1887, which involves the condensation of an α-haloketone and a thioamide.[4][5] The one-pot protocol detailed here is an evolution of this classic method, tailored for the synthesis of thiazole-5-carboxylates. It ingeniously combines three key transformations into a single, continuous process without the need for isolating intermediates:
-
In Situ α-Halogenation: The process begins with a β-keto ester, such as ethyl acetoacetate. Instead of using a pre-synthesized and often lachrymatory α-haloketone, this method generates it in situ through the addition of a mild halogenating agent like N-Bromosuccinimide (NBS).[6][7] This approach improves safety, reduces handling of hazardous materials, and saves a synthetic step.
-
Nucleophilic Attack (S N 2): A thioamide (e.g., thiourea or a substituted derivative) is then introduced. The highly nucleophilic sulfur atom of the thioamide attacks the newly formed α-bromo position of the β-keto ester in a classic S N 2 reaction.[8][9]
-
Intramolecular Cyclization & Dehydration: The final step involves an intramolecular nucleophilic attack by the thioamide's nitrogen atom onto one of the carbonyl carbons of the ester intermediate. The subsequent loss of a water molecule (dehydration) drives the formation of the stable, aromatic thiazole ring.[9]
This one-pot strategy not only improves the overall yield and atom economy but also significantly reduces reaction time and waste generation, aligning with the principles of green chemistry.[7][10]
Figure 1: Conceptual overview of the one-pot thiazole-5-carboxylate synthesis mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of a model compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which serves as a versatile building block for further elaboration in drug discovery programs.[6]
Materials and Reagents:
-
Ethyl acetoacetate (EAA)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF), Reagent Grade
-
Deionized Water
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Ethanol (for recrystallization, if necessary)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Initial Setup: In a 250 mL round-bottom flask, combine ethyl acetoacetate (6.50 g, 0.05 mol) with 50 mL of deionized water and 20 mL of THF. Place the flask in an ice bath and stir the mixture until the temperature is below 5°C.
-
Scientist's Note: The use of a THF/water solvent system facilitates the solubility of both the organic starting material and the inorganic reagents. Cooling is critical during the bromination step to control the reaction rate and prevent the formation of side products.
-
-
α-Halogenation: To the cooled, stirring mixture, add N-Bromosuccinimide (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Scientist's Note: A slight excess of NBS ensures the complete conversion of the β-keto ester to its α-bromo derivative. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate spot disappears.
-
-
Reaction Incubation: After the complete addition of NBS, remove the ice bath and allow the mixture to stir at room temperature for approximately 2 hours.
-
Thioamide Addition and Cyclization: Add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) directly to the reaction mixture. Fit the flask with a reflux condenser.
-
Scientist's Note: Using a 1:1 molar ratio of the in situ-generated α-bromo intermediate and thiourea is crucial for maximizing yield and minimizing unreacted starting materials.
-
-
Heating and Reflux: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. The solution may become thicker as the product begins to form.[6]
-
Work-up and Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Pour the contents into a beaker containing 100 mL of cold 5% sodium carbonate solution. Stir for 15 minutes.
-
Scientist's Note: The addition of a weak base like Na₂CO₃ neutralizes the acidic byproducts (such as HBr) and facilitates the precipitation of the final product, which is typically poorly soluble in the basic aqueous solution.[8]
-
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying and Purification: Allow the collected solid to air-dry or dry in a vacuum oven at a low temperature (40-50°C). The crude product is often of sufficient purity for many applications.[8] If further purification is required, recrystallization from ethanol can be performed.
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Data, Scope, and Troubleshooting
The described one-pot method is versatile and can be adapted for various substrates. The choice of different thioamides and β-keto esters allows for the creation of a diverse library of thiazole-5-carboxylates.
Table 1: Substrate Scope and Expected Yields Yields are representative and may vary based on specific reaction conditions and purification methods.
| β-Keto Ester | Thioamide Derivative | Product R¹ Group | Product R² Group | Typical Yield (%) | Reference |
| Ethyl acetoacetate | Thiourea | -CH₃ | -NH₂ | 70-80% | [6] |
| Ethyl acetoacetate | N-methylthiourea | -CH₃ | -NHCH₃ | 65-75% | [6] |
| Ethyl acetoacetate | N-phenylthiourea | -CH₃ | -NHPh | 60-70% | [6] |
| Ethyl benzoylacetate | Thiourea | -Ph | -NH₂ | 65-75% | [10] |
| Diethyl 1,3-acetonedicarboxylate | Thiourea | -CH₂COOEt | -NH₂ | 55-65% | N/A |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting materials (especially oxidized thioamide).[11]2. Incomplete α-halogenation.3. Incorrect reaction temperature or time. | 1. Verify purity of reagents via NMR or melting point. Use fresh materials.2. Monitor the halogenation step by TLC to ensure full consumption of the starting keto ester before adding the thioamide.3. Optimize temperature and reaction time. Ensure the internal temperature reaches the target. |
| Formation of Side Products | 1. Over-bromination of the keto ester.2. Reaction run under overly acidic conditions, leading to isomeric byproducts.[11]3. Self-condensation of the keto ester. | 1. Add NBS slowly and maintain low temperatures during addition.2. The one-pot method is generally neutral to slightly acidic. The final basic workup helps isolate the desired product.3. Ensure efficient stirring and controlled temperature. |
| Product is Oily/Difficult to Precipitate | 1. Product may have higher solubility in the workup solution.2. Insufficient neutralization. | 1. After quenching, try further cooling the mixture in an ice bath to encourage precipitation. If it persists, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate in vacuo.2. Check the pH of the aqueous layer after adding Na₂CO₃ to ensure it is basic (pH 8-9). |
| Purification Challenges | 1. Presence of unreacted starting materials or NBS byproducts (succinimide). | 1. Ensure the filter cake is washed thoroughly with water to remove water-soluble impurities like succinimide and salts.2. If impurities persist, column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization is recommended. |
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of Thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Retrieved from [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(2), 155. Retrieved from [Link]
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 851–857. Retrieved from [Link]
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit. Retrieved from [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Semantic Scholar. Retrieved from [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 12. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3), 4445-4460. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS, 13(2). Retrieved from [Link]
-
Sayed, A. R., et al. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Pharmaceuticals, 14(10), 1042. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. (2024). ACS Omega. Retrieved from [Link]
-
One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
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Application Note & Protocol: A Reliable Hantzsch-Based Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Thiazole derivatives are recognized for a wide spectrum of biological activities, finding applications in the development of drugs for allergies, hypertension, inflammation, and various infectious diseases.[1] Specifically, functionalized thiazole-5-carboxylates serve as critical building blocks for more complex molecules, including advanced antibiotics like cefditoren pivoxil.[1]
This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a valuable intermediate for drug discovery and agrochemical research.[2] The protocol is based on a strategic adaptation of the classic Hantzsch Thiazole Synthesis, a robust and high-yielding method for constructing the thiazole ring system from simple, readily available precursors.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss key parameters for ensuring a successful and reproducible outcome.
Underlying Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a condensation reaction between an α-haloketone and a thioamide.[4] This reaction proceeds through a multi-step pathway involving an initial S-alkylation, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[3][5] The reliability and simplicity of this method have established it as a fundamental tool in heterocyclic chemistry.[3]
The general mechanism can be visualized as follows:
Sources
Application Note: A Comprehensive Guide to the Analytical Characterization of Thiazole Compounds
Abstract
Thiazole derivatives are a cornerstone of modern medicinal chemistry and materials science, notable for their presence in pharmaceuticals like the anticancer agent Bleomycin and Vitamin B1.[1][2] The robust characterization of these heterocyclic compounds is critical for ensuring their identity, purity, and performance in their intended applications. This guide provides a detailed overview of the primary analytical techniques for the structural elucidation, purity assessment, and quantification of thiazole compounds. It offers both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), presenting an integrated workflow for comprehensive analysis.
Introduction: The Analytical Imperative for Thiazole Compounds
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic and structural properties to molecules.[1] These properties are responsible for the diverse biological activities and material characteristics of its derivatives.[2][3] However, the synthesis of these compounds can often lead to isomeric impurities or degradation products that are structurally similar to the target molecule. Consequently, a multi-technique analytical approach is not just recommended but essential for unambiguous characterization.
This application note is structured to guide the scientist through a logical workflow, from initial structural confirmation to final purity and quantitative assessment. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods for their specific thiazole derivatives.
Foundational Techniques for Structural Elucidation
The first step in characterizing a newly synthesized thiazole compound is to confirm its molecular structure. NMR, MS, and FTIR spectroscopy are the three pillars of this process, each providing complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. For thiazole derivatives, both ¹H and ¹³C NMR are indispensable.
-
Expertise & Causality: The aromatic nature of the thiazole ring leads to characteristic chemical shifts for its ring protons, typically found in the downfield region between 7.0 and 9.0 ppm.[1] The exact position depends on the substituents and their electron-donating or withdrawing effects. For instance, the C2-H proton is notably acidic and can be susceptible to deprotonation, influencing its chemical shift and reactivity.[1] ¹³C NMR provides information on the carbon skeleton, with the thiazole ring carbons appearing in distinct regions.[4]
Table 1: Typical NMR Chemical Shift Ranges for the Thiazole Ring
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.5 - 9.0 | 150 - 170 | Often the most downfield proton, sensitive to substitution. |
| H-4 | 7.5 - 8.2 | 130 - 145 | Chemical shift influenced by substituents at C4 and C5. |
| H-5 | 7.0 - 7.8 | 105 - 125 | Typically the most upfield of the ring protons. |
Data compiled from representative sources.[1][4][5][6]
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight of the compound and providing structural information through fragmentation analysis.
-
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for many thiazole derivatives, providing a clear molecular ion peak (e.g., [M+H]⁺). Electron impact (EI) ionization is a higher-energy method that induces fragmentation. The fragmentation patterns of thiazole rings are often characteristic; common fragmentation pathways include cleavage of the ring or loss of side chains.[7][8][9][10] For example, the pyrimidine ring, when fused to a thiazole, is often more stable, leading to initial fragmentation of the thiazole ring.[8] This information is invaluable for confirming the core structure and the nature of its substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Expertise & Causality: The thiazole ring itself has characteristic vibrations. The C=N and C=C stretching vibrations typically appear in the 1650-1450 cm⁻¹ region. The C-S bond vibration is found in the fingerprint region, usually between 900-650 cm⁻¹.[11][12] The presence and position of other strong peaks, such as a C=O stretch (around 1700 cm⁻¹) or N-H stretches (3500-3300 cm⁻¹), immediately confirm the presence of amide, ester, or amine functionalities attached to the core.[12][13][14]
Table 2: Key FTIR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine/Amide) | 3500 - 3300 | Medium, often broad | Indicates primary or secondary amines/amides. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of the thiazole ring protons. |
| C=O Stretch (Carbonyl) | 1760 - 1650 | Strong, sharp | Indicates ester, ketone, or amide groups. |
| C=N / C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong | Vibrations from the thiazole aromatic system.[15] |
| C-S Stretch | 900 - 650 | Weak to Medium | Part of the complex fingerprint region. |
Data compiled from representative sources.[11][12][14][15]
Purity Determination and Quantification
Once the structure is confirmed, assessing the purity of the compound and, if necessary, quantifying it, is the next critical step. Chromatography is the primary tool for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity analysis of thiazole compounds.[16][17]
-
Expertise & Causality: Reversed-phase HPLC using a C18 column is the standard starting point for many thiazole derivatives. The choice of mobile phase (typically a mixture of water/buffer and acetonitrile or methanol) is critical for achieving good separation. The pH of the mobile phase can significantly affect the retention time of ionizable thiazoles.[18] A Diode Array Detector (DAD) or UV detector is commonly used, and the wavelength should be set to the λmax of the thiazole compound to ensure maximum sensitivity.[19][20]
-
Trustworthiness: Method validation is paramount for ensuring the reliability of quantitative results. Protocols should be validated according to ICH Q2(R1) guidelines, which cover parameters such as specificity, linearity, accuracy, precision, and robustness.[21][22][23] This ensures the method is suitable for its intended purpose, whether for release testing of a drug substance or for research purposes.[24]
Gas Chromatography (GC)
For thiazole derivatives that are volatile and thermally stable, Gas Chromatography (GC) can be an effective alternative for purity analysis.
-
Expertise & Causality: The choice of a suitable column (e.g., a non-polar or mid-polar column like a DB-5 or DB-17) and the optimization of the temperature program are key to separating the target compound from volatile impurities or starting materials.[25] GC coupled with a Mass Spectrometer (GC-MS) is particularly powerful, providing both retention time and mass spectral data for peak identification.
Integrated Analytical Workflow
No single technique is sufficient for full characterization. An integrated approach ensures all aspects of the compound's identity and quality are confirmed. The following workflow illustrates a logical progression from a new chemical entity to a fully characterized compound.
Caption: Integrated workflow for thiazole characterization.
Detailed Protocols
The following protocols provide a starting point for analysis. They should be optimized for the specific compound of interest.
Protocol 5.1: General ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the thiazole compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument according to standard procedures to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required. This will take longer than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Interpretation: Integrate the ¹H NMR peaks to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons. Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.[2][5]
Protocol 5.2: LC-MS for Identity and Purity Assessment
-
Sample Preparation: Prepare a stock solution of the thiazole compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a working concentration of ~10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow/Temperature: Optimize for the specific instrument.
-
-
Data Acquisition & Analysis: Inject the sample and acquire the data. Integrate the peaks in the total ion chromatogram (TIC). The main peak should correspond to the target compound. Check its mass spectrum for the expected molecular ion ([M+H]⁺). Calculate the area percent of all other peaks to estimate purity.
Protocol 5.3: Quantitative Analysis by HPLC-UV
-
Method Validation: The HPLC method must first be validated according to ICH Q2(R1) guidelines to prove its suitability.[21][22][23] This involves assessing linearity, accuracy, precision, specificity, and robustness.[26]
-
Standard Preparation: Prepare a series of calibration standards of known concentrations from a certified reference standard of the thiazole compound. A typical range might be 1-100 µg/mL.
-
Sample Preparation: Accurately prepare the sample to be quantified so that its expected concentration falls within the linear range of the calibration curve.
-
Chromatographic Conditions: Use the validated HPLC-UV method. An isocratic method is often preferred for quantification due to its robustness.[19][27]
-
Calibration Curve Construction: Inject the calibration standards in triplicate. Plot the average peak area against the known concentration for each level. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999.
-
Sample Analysis: Inject the prepared sample(s) in triplicate.
-
Calculation: Use the average peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the thiazole compound in the sample.
Caption: Workflow for quantitative analysis by HPLC-UV.
Conclusion
The successful characterization of thiazole compounds hinges on the intelligent application of a suite of complementary analytical techniques. NMR, MS, and FTIR spectroscopy provide an unambiguous confirmation of the chemical structure, while chromatographic methods like HPLC and GC are essential for determining purity and performing accurate quantification. By following a logical, integrated workflow and employing validated, robust protocols, researchers can ensure the quality and integrity of their thiazole compounds, paving the way for their successful application in drug discovery and materials science.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Application Notes & Protocols for the In Vitro Evaluation of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate Derivatives
Preamble: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the structural core of numerous biologically active compounds.[1][2] Its presence in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, including the antiretroviral Ritonavir and the anticancer agent Tiazofurin, underscores its therapeutic importance.[1] The thiazole nucleus is chemically versatile, allowing for substitutions at various positions, which modulates its pharmacokinetic and pharmacodynamic properties.[3] Molecules incorporating this ring system can interact with a wide range of biological targets, activating or inhibiting biochemical pathways, making them a focal point for drug discovery.[3]
This document provides a comprehensive guide for the in vitro evaluation of a specific class of these compounds: Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate derivatives . We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data. The following sections detail validated protocols for assessing the anticancer, antimicrobial, anti-inflammatory, and antioxidant potential of these novel derivatives.
Section 1: Anticancer Activity Evaluation via Cytotoxicity Assays
A primary focus in the development of novel thiazole derivatives is their potential as anticancer agents.[4][5][6][7] The initial step in this evaluation is to determine the compound's cytotoxic effect on various cancer cell lines. This is achieved by measuring cell viability, which reflects the overall health and metabolic activity of a cell population after exposure to the test compound.
Principle of Tetrazolium-Based Cell Viability Assays (MTT & XTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational colorimetric methods for assessing cell viability.[8][9] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[9]
-
MTT Assay: Mitochondrial enzymes reduce the water-soluble, yellow MTT salt into a purple, insoluble formazan product.[9] These formazan crystals must be solubilized with an organic solvent before absorbance can be measured.[8]
-
XTT Assay: In this second-generation assay, mitochondrial enzymes reduce the XTT salt to a water-soluble orange formazan product.[10] This eliminates the solubilization step, simplifying the protocol and making it more suitable for high-throughput screening.[9][10]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline and must be optimized for specific cell lines and experimental conditions.[9]
Materials:
-
96-well flat-bottom sterile plates
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7][11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Thiazole derivatives stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic (typically ≤0.5%).[9] Remove the old medium and add 100 µL of medium containing the various concentrations of the compounds.
-
Controls: It is critical to include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same concentration of solvent used for the test compounds. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing only culture medium (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % Viability versus log-concentration of the compound.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 48 | 7.5 ± 0.9 |
| Derivative 2 | MCF-7 | 48 | 15.2 ± 1.4 |
| Derivative 1 | HepG2 | 48 | 11.3 ± 1.1 |
| Derivative 2 | HepG2 | 48 | 25.8 ± 2.3 |
| Doxorubicin | MCF-7 | 48 | 0.8 ± 0.1 |
| Table 1: Example data presentation for cytotoxicity results. |
Section 2: Antimicrobial Activity Screening
Thiazole derivatives have historically shown significant potential as antimicrobial agents.[13][14][15] Evaluating new derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a crucial step in their characterization.
Principle of Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid nutrient broth.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well U-bottom plates
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli)[16][17]
-
Fungal strain (e.g., Candida albicans)[18]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotics (e.g., Ampicillin, Gentamicin, Fluconazole)[17]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each thiazole derivative in the appropriate broth medium directly in the 96-well plate. The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well is typically 100 or 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no inoculum).
-
Positive Control: Wells containing a standard antibiotic in serial dilution to confirm the susceptibility of the test strains.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 8 | >128 | 64 |
| Derivative 2 | 64 | 32 | >128 | >128 |
| Ampicillin | 2 | 1 | N/A | N/A |
| Gentamicin | 1 | 0.5 | 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
| Table 2: Example data presentation for MIC results. |
Section 3: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been explored for their anti-inflammatory properties.[2] In vitro assays provide a preliminary screen for this activity.
Principle of the Nitric Oxide (NO) Inhibition Assay
Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a key inflammatory mediator.[19] This assay measures the ability of a test compound to inhibit NO production in LPS-stimulated macrophage cell lines, such as RAW 264.7. The amount of NO produced is quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[19]
Caption: Principle of the LPS-induced NO inhibition assay.
Detailed Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM)
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. A non-stimulated control and a vehicle control (LPS + solvent) must be included.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytotoxicity Check: It is essential to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not due to cell death.[19]
Data Analysis: % NO Inhibition = [(NO_Vehicle - NO_Sample) / NO_Vehicle] * 100
Section 4: Antioxidant Capacity Evaluation
Reactive oxygen species (ROS) are implicated in oxidative stress, a process linked to various diseases. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential.[20]
Principle of the DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating antioxidant activity.[21][22] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[22] The degree of discoloration is proportional to the scavenging potential of the test compound.
Detailed Protocol: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox)[21]
-
96-well plate and microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the thiazole derivatives (dissolved in methanol).
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.
-
Controls:
-
Blank: Methanol only.
-
Control: DPPH solution plus methanol (without test compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
Data Analysis: The percentage of radical scavenging activity is calculated as follows: % Scavenging Activity = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
An IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be calculated from a dose-response curve.[23][24]
| Compound ID | DPPH Scavenging IC₅₀ (µM) |
| Derivative 1 | 45.6 ± 3.1 |
| Derivative 2 | 82.1 ± 5.5 |
| Ascorbic Acid | 15.3 ± 1.2 |
| Table 3: Example data presentation for antioxidant activity. |
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Application Notes & Protocols: The Thiazole Scaffold as a Versatile Building Block in Modern Organic Synthesis
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and the presence of multiple reactive sites make it a privileged scaffold found in a vast array of FDA-approved drugs, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and antibiotics like Penicillin.[2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the thiazole moiety as a versatile building block. We will move beyond simple descriptions of reactions to explain the underlying chemical principles and strategic considerations for synthesizing and functionalizing this critical heterocycle. Detailed, field-proven protocols for key transformations are provided to enable immediate application in the laboratory.
The Strategic Importance of the Thiazole Ring
The utility of the thiazole ring stems from its distinct chemical personality. It is an aromatic system, with the sulfur atom's lone pair of electrons participating in the 6π-electron system that satisfies Hückel's rule.[3][5] This aromaticity confers stability. However, the electronegative nitrogen atom and the polarizable sulfur atom create a unique distribution of electron density, rendering specific positions susceptible to chemical modification.[2][3]
The protons on the thiazole ring have characteristic chemical shifts in ¹H NMR spectroscopy, typically appearing between 7.27 and 8.77 ppm, which confirms the ring's aromatic nature.[3][6] The C2 position is the most electron-deficient and its proton is the most acidic, making it the primary site for deprotonation and nucleophilic attack.[2][7] The C5 position is generally more electron-rich than C4, influencing the regioselectivity of electrophilic substitution and directed metalation reactions. Understanding this electronic landscape is paramount for designing effective synthetic strategies.
Below is a diagram illustrating the key reactive sites on the thiazole core.
Caption: General reactivity profile of the thiazole ring.
Constructing the Core: The Hantzsch Thiazole Synthesis
The most robust and widely used method for constructing the thiazole ring from acyclic precursors is the Hantzsch thiazole synthesis, first reported in 1887.[3][8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] Its enduring popularity is due to its high yields, operational simplicity, and the wide availability of starting materials.[8][9]
Mechanistic Rationale
The reaction proceeds through a well-defined pathway involving S-alkylation, cyclization, and dehydration. Understanding this mechanism allows for rational selection of substrates and reaction conditions.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This forms a thioimino ether intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This key step forms the five-membered ring, creating a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate to yield the stable, aromatic thiazole ring.
The workflow below illustrates the mechanistic steps of the Hantzsch synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a representative Hantzsch synthesis using 2-bromoacetophenone and thiourea. The resulting 2-aminothiazole is a common building block for further functionalization.[9]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 995 mg)
-
Thiourea (7.5 mmol, 571 mg)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial, magnetic stir bar, hot plate
-
Buchner funnel and side-arm flask for filtration
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC (e.g., using 50% ethyl acetate/hexane) until the starting ketone is consumed.
-
Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The sodium carbonate neutralizes the HBr byproduct, causing the poorly water-soluble product to precipitate.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. The product is often pure enough for subsequent steps without further purification.[9]
Functionalization of the Thiazole Ring
Once the thiazole core is formed, it serves as a template for introducing diverse functionalities. The choice of strategy depends on the desired substitution pattern and the reactivity of the specific ring position.
Strategies for Selective Functionalization
The table below summarizes common and effective strategies for functionalizing the C2, C4, and C5 positions of the thiazole ring.
| Position | Reactivity | Common Strategy | Reagents & Catalysts | Key Considerations |
| C2 | Most acidic proton; electron-deficient | Direct C-H Arylation/Alkenylation | Pd(OAc)₂, CuI, PPh₃, Base (e.g., K₂CO₃, Cs₂CO₃) | Most common site for direct C-H functionalization; avoids pre-functionalization.[10][11] |
| Deprotonation & Trapping | Strong base (n-BuLi, LDA), then electrophile (e.g., R-X, CO₂) | Requires low temperatures; suitable for introducing a wide range of electrophiles. | ||
| C4 | Less reactive C-H bond | Halogenation then Cross-Coupling | NBS/Br₂ for bromination; Pd catalyst (e.g., Pd(PPh₃)₄) + boronic acid (Suzuki) or organotin (Stille) | Requires a multi-step sequence but is highly reliable and versatile.[12][13] |
| Directed C-H Activation | Pd(OAc)₂, directing group on C5, oxidant | Modern approach that offers alternative regioselectivity.[14] | ||
| C5 | More electron-rich C-H bond | Directed Ortho-Metalation | Directing group on C4 (e.g., -CONR₂), strong base (n-BuLi) | Provides excellent regiocontrol for C5 functionalization. |
| Halogenation then Cross-Coupling | NIS for iodination; Pd/Cu catalysts for various cross-couplings | Similar to C4, a robust and predictable method.[12] |
Protocol 2: Palladium-Catalyzed Direct C2-Arylation of Thiazole
Direct C-H activation is a powerful, modern strategy that avoids the need for pre-functionalization (e.g., halogenation), making syntheses more atom- and step-economical.[10] This protocol provides a general method for the C2-arylation of a thiazole core using an aryl iodide.
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or Dioxane, 5 mL)
-
Schlenk tube or sealed reaction vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the thiazole derivative (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and K₂CO₃ (2.0 mmol).
-
Causality Note: The palladium catalyst is the active species for the C-H activation and cross-coupling cycle. The copper co-catalyst is often crucial for the efficiency of these reactions with five-membered heterocycles.[10] The base is required to facilitate the C-H activation step and neutralize the HI generated.
-
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 120-140°C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-arylthiazole.
The following workflow provides a strategic overview for synthesizing a multi-substituted thiazole.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. ijasret.com [ijasret.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 14. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthesis. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you improve your reaction yields and product purity.
The target molecule is a key intermediate in the synthesis of various agrochemicals and is also used in medicinal chemistry research and flavor formulations.[1] Its efficient synthesis is critical. The most common and reliable method for this class of compounds is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[2][5]
Overall Reaction Scheme
The synthesis is typically achieved via the reaction between Ethyl 2-chloroacetoacetate and O-Ethyl thiocarbamate. This condensation and subsequent cyclization/dehydration cascade forms the desired thiazole ring.
Sources
Technical Support Center: Purification of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described are grounded in established chemical principles and best practices for the purification of thiazole derivatives.
I. Understanding the Purification Challenges
This compound is a crucial building block in the synthesis of various bioactive molecules and agrochemicals.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final products. The primary synthesis route to this and similar thiazole derivatives is often a variation of the Hantzsch thiazole synthesis.[2][3] This reaction, while generally efficient, can lead to several impurities that require effective removal.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the α-haloacetoacetate and the corresponding thioamide.
-
Side-Products: Arising from regioisomeric cyclization or competing reactions.
-
Decomposition Products: Thiazole rings can be sensitive to harsh conditions.
This guide provides detailed protocols for the most common and effective purification techniques: recrystallization and column chromatography.
II. Purification Methodologies: A Head-to-Head Comparison
| Purification Method | Principle | Ideal for | Key Advantages | Potential Challenges |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removing insoluble impurities and purifying crystalline solids. | Scalable, cost-effective, and can yield highly pure crystals. | Finding a suitable solvent can be time-consuming; not effective for removing impurities with similar solubility. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Separating complex mixtures and removing closely related impurities. | High resolution and applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may be less scalable than recrystallization. |
| Acid-Base Extraction | Exploiting the basicity of the thiazole nitrogen to form a water-soluble salt, separating it from neutral organic impurities. | Removing non-basic organic impurities. | Simple and effective for a preliminary cleanup. | The product must be stable to acidic conditions; requires back-extraction and solvent removal. |
III. Detailed Experimental Protocols
A. Protocol 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to select a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. For thiazole esters, alcohols are often a good starting point.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, n-butanol, ethyl acetate, hexane, and mixtures thereof). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. Based on protocols for similar structures, n-butanol is a promising candidate.[4]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
B. Protocol 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with similar polarities. The choice of stationary and mobile phases is critical for achieving good separation.
Step-by-Step Methodology:
-
Stationary Phase Selection: For thiazole derivatives, silica gel is the most common stationary phase.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. Aim for an Rf value of 0.2-0.4 for the target compound. A starting point could be a 95:5 mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample can be carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Troubleshooting Guide & FAQs
Q1: My recrystallization yields are very low. What can I do?
-
A1: This is a common issue that can be addressed by:
-
Using the minimum amount of hot solvent: Adding too much solvent will keep your compound dissolved even at low temperatures.
-
Slowing down the cooling process: Gradual cooling promotes better crystal formation. Try insulating the flask as it cools.
-
Seeding the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Concentrating the mother liquor: If a significant amount of product remains in the mother liquor, you can concentrate it and attempt a second recrystallization.
-
Q2: I'm seeing streaks on my TLC plate during column chromatography. How can I fix this?
-
A2: Streaking on a TLC plate often indicates that the compound is too polar for the chosen mobile phase or that it is interacting strongly with the stationary phase.
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., from 5% to 10% ethyl acetate in hexane).
-
Add a modifier: For basic compounds like some thiazoles, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel.
-
Q3: My purified product is an oil instead of a solid. What should I do?
-
A3: If your compound is an oil at room temperature, recrystallization will not be effective.
-
Confirm the identity and purity: Ensure that the oily substance is indeed your target compound and not an impurity. Analytical techniques like NMR spectroscopy are essential here.
-
Attempt co-distillation: If the oil is volatile, co-distillation with a high-boiling, non-reactive solvent under reduced pressure might help remove residual solvents.
-
Consider salt formation: For basic compounds, converting the free base to a solid salt (e.g., a hydrochloride salt) can facilitate purification by crystallization. A patent for a similar compound suggests dissolving the free base in acetone and adding concentrated hydrochloric acid to precipitate the hydrochloride salt.[4]
-
Q4: How can I be sure my compound is pure?
-
A4: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
V. Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of this compound.
VI. References
-
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (WO2012032528A2). Google Patents.
-
Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (KR101723832B1). Google Patents.
-
Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. MySkinRecipes. [Link]
-
Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. [Link]
-
This compound, 95% Purity, C9H13NO3S, 1 gram. LabAlley. [Link]
-
1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thiazoles from ethyl isocyanoacetate and thiono esters: Ethyl thiazole-4-carboxylate. Organic Syntheses. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Journal of Chemical Sciences. [Link]
-
Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [Link]
-
Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. [Link]
-
Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)ethanedithioates with. The Royal Society of Chemistry. [Link]
Sources
Thiazole Ring Formation: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of thiazole-containing scaffolds. As a cornerstone in medicinal chemistry, the successful and efficient formation of the thiazole ring is paramount.[1][2] However, what appears straightforward in theory can often present practical challenges in the laboratory.
This resource provides in-depth, field-proven insights to help you navigate and overcome common hurdles encountered during thiazole synthesis, with a primary focus on the widely employed Hantzsch thiazole synthesis and its modern variations.
Frequently Asked Questions (FAQs)
Here, we address high-level, frequently encountered questions regarding thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or failing completely. What are the first things I should check?
A1: Low or no yield in a Hantzsch synthesis typically points to one of three primary areas: reactant quality, reaction conditions, or the stability of your starting materials.[1] Start by verifying the purity of your α-haloketone and thioamide, as impurities can lead to significant side reactions.[1][3] Some precursors, like 2-aminothiophenol used for benzothiazoles, are particularly susceptible to oxidation, which drastically reduces yield.[1] Next, evaluate your reaction conditions. The classic Hantzsch synthesis often requires heat to proceed efficiently.[3] If you are running the reaction at room temperature, gentle heating is a logical first step to try. Finally, consider the stability of your thioamide, which can be a limiting factor, especially under acidic conditions.[1]
Q2: I'm observing multiple spots on my TLC plate that I suspect are side products. What are the most common byproducts in a Hantzsch synthesis?
A2: The most common byproduct, particularly when using N-monosubstituted thioureas, is the formation of a regioisomer: the 3-substituted 2-imino-2,3-dihydrothiazole, alongside your desired 2-(N-substituted amino)thiazole.[1][3][4] The formation of this isomer is highly dependent on the reaction's acidity.[4] Other potential side reactions include the formation of bis-thiazoles or other condensation byproducts, which can occur if the stoichiometry of the reactants is not carefully controlled.[1]
Q3: How critical is the choice of solvent for my reaction's success?
A3: The solvent choice is absolutely critical as it influences reaction rate, yield, and sometimes even the product distribution.[1][3][5] The polarity of the solvent affects the solubility of your reactants and intermediates, which in turn impacts the reaction kinetics.[1] While polar protic solvents like ethanol and methanol are traditional choices, a solvent screen is highly recommended for optimizing a new synthesis.[3][5] In some cases, greener alternatives like water or solvent-free conditions have proven effective.[5]
Q4: Are there more efficient or environmentally friendly alternatives to the conventional Hantzsch synthesis?
A4: Yes, several modern methodologies have been developed to improve upon the classical Hantzsch synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[6][7] One-pot, multi-component reactions and the use of reusable, heterogeneous catalysts are also gaining traction as they improve efficiency and align with the principles of green chemistry.[5]
Q5: What are the key differences between the Hantzsch, Gabriel, and Cook-Heilbron methods for thiazole synthesis?
A5: These methods differ in their starting materials and the substitution pattern of the resulting thiazole.
-
Hantzsch Synthesis: This is the most versatile and widely used method, involving the condensation of an α-haloketone with a thioamide (or thiourea). It is excellent for producing a wide variety of substituted thiazoles.[8]
-
Gabriel Synthesis: This method is used to synthesize 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.
-
Cook-Heilbron Synthesis: This approach is specifically for the synthesis of 5-aminothiazoles and starts from α-aminonitriles and carbon disulfide (or related compounds).[9]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent frustration. The following flowchart and table provide a structured approach to troubleshooting this issue.
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
| Parameter | Recommended Action & Rationale |
| Starting Material Purity | Action: Verify the purity of the α-haloketone and thioamide using NMR, melting point, or TLC. Rationale: Impurities can engage in side reactions, consuming reactants and complicating purification. 2-Aminothiophenol, for instance, is known to oxidize to a disulfide dimer, which is inactive in the cyclization.[1] |
| Reaction Temperature | Action: If reacting at room temperature, increase the temperature incrementally (e.g., to 60-80 °C). Consider switching to microwave irradiation. Rationale: The Hantzsch synthesis often has a significant activation energy.[3] Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields.[6][7] |
| Solvent Selection | Action: Perform a solvent screen. Common choices include ethanol, methanol, 1-butanol, 2-propanol, and water/ethanol mixtures.[1][5] Rationale: The solvent's polarity and proticity affect the solubility of reactants and intermediates, thereby influencing reaction kinetics. A 1:1 ethanol/water mixture has been shown to be effective and is an environmentally benign option.[5] |
| Catalyst | Action: While the classic Hantzsch synthesis is often uncatalyzed, modern variations benefit from catalysts. Consider adding a reusable solid acid catalyst like silica-supported tungstosilicic acid (SiW/SiO₂). Rationale: Catalysts can enhance reaction rates, allowing for milder conditions and potentially improving yields.[3][5] |
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on a TLC plate indicates the formation of byproducts, which lowers the yield of the desired product and complicates purification.
Primary Cause: Incorrect Acidity Leading to Regioisomer Formation
When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.[1][3][4] The outcome is critically dependent on the pH of the reaction medium.
Caption: Control of regioselectivity in Hantzsch synthesis by pH.
-
To obtain the 2-amino isomer (desired): Run the reaction in a neutral solvent like ethanol or methanol.[3][4] The final workup often involves neutralization with a weak base like sodium carbonate to precipitate the free base.[2]
-
To favor the 2-imino isomer: Conduct the reaction under strongly acidic conditions, such as in a 10M HCl-EtOH mixture.[3][4]
Troubleshooting Steps:
-
Monitor by TLC: Thin Layer Chromatography is your best tool for identifying the formation of multiple products early on.[2]
-
Adjust pH: If you suspect isomer formation, ensure your reaction conditions are strictly neutral. If starting from salts, ensure they are properly neutralized.
-
Control Stoichiometry: Precisely measure your reactants. An excess of either the α-haloketone or thioamide can lead to self-condensation or other side reactions.[1]
-
Purification: If byproduct formation is unavoidable, purification by column chromatography or recrystallization is necessary.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating a pure product can be a challenge.
Problem: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.
-
Cause: The solute is too soluble in the chosen solvent, or the solution is cooled too quickly.
-
Solution 1 (Two-Solvent Recrystallization): Dissolve your crude product in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Allow the mixture to cool slowly. Common solvent pairs include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[10]
-
Solution 2 (Slow Cooling): Ensure the hot, saturated solution cools as slowly as possible. Insulating the flask can promote the formation of larger, purer crystals.
Problem: Poor Separation on Silica Gel Chromatography
-
Cause: The polarity of the eluent may not be optimal, or the product may be interacting strongly with the acidic silica gel.
-
Solution 1 (Solvent System Optimization): Systematically vary the polarity of your mobile phase (e.g., ethyl acetate/hexane mixtures). Use TLC to find the eluent composition that gives the best separation (Rf values between 0.2 and 0.4 are ideal).
-
Solution 2 (Modify Stationary Phase): If your compound is basic (like many 2-aminothiazoles), it may streak on silica gel. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent to improve peak shape.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.[2]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[2]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[2]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[2][11]
-
Isolation: Filter the resulting precipitate through a Buchner funnel.[1]
-
Washing: Wash the filter cake with water to remove any inorganic salts.[1]
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[2]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2-Aminothiazoles
This protocol demonstrates the significant advantages of using microwave irradiation.[6][7]
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a stir bar, combine the substituted α-bromoketone (1 mmol), the substituted thiourea (1.1 mmol), and ethanol (3 mL).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a short duration (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.[6][7]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up & Isolation: Quench the reaction mixture with a basic solution (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Thiazole and its derivatives are foundational in a multitude of pharmaceuticals, including antimicrobial, anti-inflammatory, and anti-cancer agents, making the optimization of their synthesis a crucial endeavor.[1][2] This resource provides in-depth, experience-based answers to common challenges encountered during thiazole synthesis, with a focus on causality and practical, actionable solutions.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring.[3][4] It typically involves the condensation of an α-haloketone with a thioamide.[5][6] While seemingly straightforward, this and other methods like the Cook-Heilbron synthesis can present challenges ranging from low yields to difficult purifications.[5][7] This guide will help you navigate these issues and achieve robust and reproducible results.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Low Yield and Incomplete Reactions
Question 1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most likely causes and how can I troubleshoot this?
Low yields in the Hantzsch synthesis are a common frustration, often stemming from a few key areas: reactant purity, reaction conditions, and potential side reactions.[8]
Causality and Troubleshooting:
-
Reactant Purity is Paramount: The purity of your α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions that consume starting materials.[8][9]
-
Troubleshooting Protocol:
-
Verify Purity: Before starting, verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Fresh is Best: Use freshly purified or newly purchased starting materials whenever possible. Thioamides, in particular, can be unstable, especially in acidic conditions.[5][8]
-
-
-
Solvent Selection and Impact: The choice of solvent significantly influences reaction rate and yield by affecting the solubility of reactants and intermediates.[8]
-
Insight: While ethanol is commonly used, exploring other solvents like 1-butanol, 2-propanol, or even a mixture of ethanol and water can sometimes lead to improved yields.[10][11] Acetic acid has also been shown to be an effective solvent in certain cases.[1]
-
Troubleshooting Protocol:
-
Solvent Screening: If yields are low, perform small-scale test reactions in a few different solvents to identify the optimal medium for your specific substrates.
-
Anhydrous Conditions: The presence of water can sometimes be detrimental. Consider using anhydrous solvents, especially if you are observing hydrolysis of your starting materials or intermediates.[8]
-
-
-
Temperature and Reaction Time Optimization:
-
Insight: While heating is often necessary to drive the reaction to completion, excessive heat can lead to decomposition and the formation of side products.[12] Conversely, insufficient heating will result in an incomplete reaction.
-
Troubleshooting Protocol:
-
Stepwise Temperature Increase: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.
-
Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time.
-
-
Question 2: I'm attempting a Cook-Heilbron synthesis of a 5-aminothiazole, and the reaction is not proceeding. What should I investigate?
The Cook-Heilbron synthesis, which forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, is performed under mild conditions, but issues can still arise.[13][14]
Causality and Troubleshooting:
-
Reactivity of the α-aminonitrile: The stability and reactivity of the α-aminonitrile are crucial.
-
Insight: α-aminonitriles can be unstable, and their purity should be confirmed before use.
-
Troubleshooting Protocol:
-
Purity Check: Analyze your α-aminonitrile by NMR to ensure it has not degraded.
-
Fresh Preparation: If possible, use freshly prepared α-aminonitrile for the best results.
-
-
-
Choice of Sulfur Source: The reactivity of the sulfur-containing reagent is a key factor.
-
Insight: Carbon disulfide is a common choice, but other options like dithioacids or isothiocyanates can be used and may offer different reactivity profiles.[13]
-
Troubleshooting Protocol:
-
Alternative Reagents: If the reaction with carbon disulfide is sluggish, consider trying a dithioacid or an appropriate isothiocyanate.
-
-
-
pH of the Reaction Medium: The pH can influence the nucleophilicity of the amine and the subsequent cyclization.
-
Insight: The reaction is typically run under neutral or slightly basic conditions to facilitate the initial nucleophilic attack.[13]
-
Troubleshooting Protocol:
-
Base Addition: The addition of a mild, non-nucleophilic base may be beneficial. Experiment with small amounts of a tertiary amine like triethylamine.
-
-
Category 2: Side Product Formation and Purification Challenges
Question 3: My Hantzsch synthesis is producing multiple spots on TLC, making purification difficult. What are the common side products and how can I minimize them?
The formation of multiple products is a frequent issue, often due to the reactivity of the intermediates.
Causality and Troubleshooting:
-
Isomeric Byproducts: In some cases, particularly under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired thiazole and an isomeric byproduct.[8]
-
Insight: The reaction mechanism involves several intermediates, and under certain conditions, alternative reaction pathways can become competitive.
-
Troubleshooting Protocol:
-
pH Control: Running the reaction under neutral or slightly basic conditions can often favor the formation of the desired product.[8]
-
Temperature Management: As mentioned previously, lower temperatures can sometimes increase the selectivity of a reaction.
-
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Insight: For example, an excess of the α-haloketone could potentially lead to side reactions with the product thiazole.
-
Troubleshooting Protocol:
-
Precise Stoichiometry: Ensure that the stoichiometry of your reactants is accurate. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.
-
-
-
Purification Strategies:
-
Insight: Thiazole derivatives can sometimes be challenging to purify by standard column chromatography due to their polarity and potential for streaking on silica gel.
-
Troubleshooting Protocol:
-
Crystallization: If your product is a solid, crystallization is often the best method for purification. Experiment with different solvent systems.
-
Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase, such as alumina, or using an additive in your mobile phase, such as a small amount of triethylamine or acetic acid, to improve peak shape.
-
-
Question 4: I am observing the formation of a disulfide dimer from my aminothiophenol starting material. How can I prevent this?
Aminothiophenols are highly susceptible to oxidation, which can significantly reduce the yield of the desired benzothiazole.[8]
Causality and Troubleshooting:
-
Oxidation by Air: The primary cause of disulfide formation is exposure to atmospheric oxygen.
-
Insight: The thiol group is easily oxidized to a disulfide, especially in the presence of trace metal impurities.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by the freeze-pump-thaw method.
-
Fresh Starting Material: Use freshly purchased or purified aminothiophenol. Oxidized material often appears as a yellow precipitate.[8]
-
-
Data and Protocols
Table 1: Recommended Solvent Screening for Hantzsch Thiazole Synthesis
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Commonly used, good starting point.[10] |
| 1-Butanol | 118 | Polar Protic | Higher boiling point may improve yields for less reactive substrates.[10] |
| Acetic Acid | 118 | Polar Protic | Can act as both solvent and catalyst.[1] |
| 1,4-Dioxane | 101 | Polar Aprotic | A good alternative for substrates with different solubility profiles.[5] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective in certain cases.[15] |
| Toluene | 111 | Nonpolar | Useful for specific applications and substrate types.[15] |
| Water | 100 | Polar Protic | Often used in combination with an alcohol.[10][11] |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis[16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent (see Table 1) to achieve a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography. For a basic work-up, the cooled reaction mixture can be poured into a dilute solution of sodium carbonate, and the resulting precipitate filtered.[16]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A decision tree for troubleshooting low yields in Hantzsch thiazole synthesis.
Diagram 2: Hantzsch Thiazole Synthesis Mechanism
Caption: A simplified mechanism of the Hantzsch thiazole synthesis.
References
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved January 14, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 14, 2026, from [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 257-266.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ingenta Connect. (2022, September 1). Recent Development in the Synthesis of Thiazoles. Retrieved January 14, 2026, from [Link]
-
Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved January 14, 2026, from [Link]
-
PubMed. (2022, August 6). Recent Development in the Synthesis of Thiazoles. Retrieved January 14, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 14, 2026, from [Link]
- Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2).
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 14, 2026, from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved January 14, 2026, from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved January 14, 2026, from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). Retrieved January 14, 2026, from [Link]
-
University of Sussex. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022, June 15). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 14, 2026, from [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved January 14, 2026, from [Link]
-
Heterocyclic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved January 14, 2026, from [Link]
-
YouTube. (2019, December 12). Solved Problems On Heterocyclic Chemistry. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved January 14, 2026, from [Link]
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- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
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- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
Thiazole Synthesis Technical Support Center: A Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind the common challenges encountered in these synthetic protocols. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may face during your experiments.
Section 1: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, is a versatile method for the preparation of thiazoles from α-haloketones and a thioamide-containing compound.[1][2] While known for its reliability and often high yields, several factors can influence the outcome of the reaction.
Frequently Asked Questions (FAQs) - Hantzsch Synthesis
Q1: My Hantzsch thiazole synthesis is resulting in a low yield or has failed completely. What are the most common contributing factors?
A1: Low or no yield in a Hantzsch synthesis can typically be traced back to a few critical parameters. The primary suspects are the quality of your starting materials, the reaction conditions, and the stoichiometry of your reactants.
-
Starting Material Purity: The α-haloketone is a key reactant and can be susceptible to decomposition over time. It is crucial to use a fresh or properly stored α-haloketone. The purity of the thioamide is equally important, as impurities can lead to unwanted side reactions.[3]
-
Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advisable.[3]
-
Solvent Choice: The choice of solvent is critical and can significantly impact the reaction rate and yield. Ethanol and methanol are commonly used, but other solvents like water, 1-butanol, and 2-propanol have been used successfully, sometimes in mixtures.[4]
-
Stoichiometry: While a 1:1 molar ratio of reactants is the theoretical stoichiometry, in practice, using a slight excess of the thioamide (e.g., 1.5 equivalents) can help drive the reaction to completion.[1]
Q2: I am observing the formation of multiple products in my Hantzsch synthesis. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common issue and often points towards side reactions or the formation of isomers.
-
Isomer Formation: Particularly under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5] Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product.
-
Byproduct Formation: Over-reaction or decomposition of starting materials can lead to a complex mixture of byproducts. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.[3]
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A troubleshooting flowchart for addressing low yield in Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solids should dissolve, and the solution may turn yellow.[1]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize the HBr salt of the product, causing the free base to precipitate.[1]
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[1]
-
Washing: Wash the filter cake with water to remove any remaining salts.[1]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely to obtain the final product.[1]
Section 2: The Gabriel Thiazole Synthesis
The Gabriel synthesis offers an alternative route to 2,5-disubstituted thiazoles by reacting α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[6][7]
Frequently Asked Questions (FAQs) - Gabriel Synthesis
Q1: My Gabriel synthesis is not proceeding as expected. What are the critical parameters to consider?
A1: The Gabriel synthesis is often more demanding than the Hantzsch method. Key areas for troubleshooting include:
-
Reagent Quality: The quality of the phosphorus pentasulfide is paramount. Old or improperly stored P₄S₁₀ can be less reactive. It is advisable to use freshly opened or high-purity P₄S₁₀.
-
Reaction Temperature: This reaction typically requires high temperatures to drive the thionation and subsequent cyclization.[8]
-
Anhydrous Conditions: The presence of water can react with phosphorus pentasulfide, reducing its efficacy. Therefore, using anhydrous solvents and properly dried glassware is recommended.
Q2: The purification of my product from a Gabriel synthesis is proving difficult. What are the likely impurities?
A2: Purification challenges in the Gabriel synthesis often arise from unreacted starting materials and byproducts from the thionating agent.
-
Unreacted α-acylaminoketone: If the reaction has not gone to completion, you will need to separate the starting material from your product.
-
Phosphorus-based byproducts: The use of phosphorus pentasulfide can result in phosphorus-containing impurities that can complicate purification. An aqueous work-up can help to remove some of these.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.[2]
Section 3: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates.[9][10]
Frequently Asked Questions (FAQs) - Cook-Heilbron Synthesis
Q1: I am struggling to get good yields in my Cook-Heilbron synthesis. What should I investigate?
A1: The Cook-Heilbron synthesis is generally conducted under mild conditions, but several factors can impact the yield.
-
Stability of α-aminonitrile: The α-aminonitrile starting material can be unstable. It is often best to use it freshly prepared or purchased from a reliable source.
-
Choice of Reagent: The reactivity of the sulfur-containing reagent is important. Carbon disulfide is a common choice.[9]
-
Reaction Conditions: While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates.
Q2: What is the driving force for the Cook-Heilbron reaction?
A2: The final step of the Cook-Heilbron synthesis involves a tautomerization to form the aromatic 5-aminothiazole.[9] The formation of this stable aromatic ring is a significant thermodynamic driving force for the reaction.
Cook-Heilbron Thiazole Synthesis Mechanism
Caption: The reaction mechanism for the Cook-Heilbron thiazole synthesis.[9]
Section 4: Purification and Characterization
Q1: What are the general strategies for purifying thiazole derivatives?
A1: The purification strategy will depend on the physical properties of your thiazole derivative and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. The choice of solvent is crucial and may require some screening.[11]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and eluent system will need to be optimized for your specific compound.[12]
-
Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from neutral impurities.
Q2: What are the key spectroscopic features to confirm the formation of the thiazole ring?
A2: A combination of spectroscopic techniques is typically used to confirm the structure of the synthesized thiazole.
-
¹H NMR: The protons on the thiazole ring typically appear in the aromatic region of the spectrum (around 7-9 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern of the ring.[13]
-
¹³C NMR: The carbon atoms of the thiazole ring will have characteristic chemical shifts.
-
Mass Spectrometry: This will provide the molecular weight of your compound, confirming the successful incorporation of the thiazole ring.
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present in your molecule, and the disappearance of starting material peaks (e.g., the carbonyl stretch of the α-haloketone).
Section 5: Data Presentation
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 25 |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | 30 |
| 4 | Ethanol | Reflux | 4 | 82 |
| 5 | 1-Butanol | 25 | 12 | 20 |
| 6 | 1-Butanol | Reflux | 4 | 78 |
| 7 | Acetonitrile | Reflux | 6 | 65 |
| 8 | Ethanol/Water (1:1) | 65 | 3 | 87 |
References
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [Link]
-
Thiazole. (2023). In Wikipedia. [Link]
-
Cook–Heilbron thiazole synthesis. (2023). In Wikipedia. [Link]
-
File:Cook heilbron thiazole synthesis mechanism.png. (2018). In Wikimedia Commons. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
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Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(2), 257-269. [Link]
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Thiazole. CUTM Courseware. [Link]
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Bouzroura, S., Othman, M., Grib, R., Driss, M. R., & Ouzidan, Y. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18847–18866. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Singh, R., Kaur, A., & Singh, K. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]
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Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022, December 21). YouTube. [Link]
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Petrou, A., Geronikaki, A., & Fesatidou, M. (2021). Thiazoles and Bisthiazoles: Synthesis, Chemical Properties and Biological Activity. Molecules, 26(11), 3166. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 17(12), 3125–3153. [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10. [Link]
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Singh, R., Kaur, A., & Singh, K. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry. [Link]
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Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. [Link]
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Systematic Review On Thiazole And Its Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 136-141. [Link]
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Heterocyclic compound thiazole. Slideshare. [Link]
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Swathykrishna, C. S., & S, S. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-236. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Technical Support Center: Column Chromatography for Thiazole Compound Purification
Welcome to the technical support center for the purification of thiazole-containing compounds. Thiazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2] Their unique electronic properties, stemming from the presence of both sulfur and nitrogen atoms, make them invaluable but can also introduce specific challenges during purification.[3][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing the separation of these important heterocycles. Here, you will find field-proven insights and systematic troubleshooting strategies to overcome common obstacles encountered during column chromatography.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of thiazole derivatives. Each solution is grounded in the chemical principles governing the interaction between your compound, the stationary phase, and the mobile phase.
Q1: My basic thiazole compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?
A1: This is the most common issue when purifying nitrogen-containing heterocycles.[5]
The Cause (The "Why"): Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on your thiazole ring can undergo a strong acid-base interaction with these sites. This strong, non-ideal interaction leads to a portion of your compound adsorbing too tightly, causing it to elute slowly and unevenly, resulting in significant peak tailing or streaking.
The Solutions (The "How"):
-
Use a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent. The TEA is a stronger base than your thiazole and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows your thiazole to elute based on polarity interactions alone, resulting in sharp, symmetrical peaks.[5]
-
Ammonia: A solution of ammonium hydroxide in methanol (e.g., 2-10%) can be used as a polar component in your mobile phase (e.g., 1-10% of this stock solution in dichloromethane).[6] This is particularly effective for highly polar thiazoles that require alcoholic solvents.
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds.[5] Use neutral alumina for moderately basic thiazoles or basic alumina for more strongly basic derivatives.
-
Deactivated Silica Gel: You can prepare "deactivated" silica by pre-treating it with a base, although this is less common and consistent than using a mobile phase modifier.
-
Q2: I'm getting very poor separation between my target thiazole and a structurally similar impurity.
A2: This indicates that the chosen chromatographic conditions do not have sufficient resolving power for your specific mixture.
The Cause (The "Why"): Separation occurs when there is a difference in the affinity of compounds for the stationary phase versus the mobile phase.[7] If your product and impurity have very similar polarities and functional groups, they will interact with the silica gel and eluent in an almost identical manner, causing them to co-elute.
The Solutions (The "How"):
-
Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column method.[8]
-
Target an Optimal Rf: For flash chromatography, the ideal Rf (retention factor) for your target compound is between 0.2 and 0.4.[9] This Rf value generally provides the best balance for good separation and a reasonable elution volume.
-
Systematically Test Solvents: Test a range of solvent systems with varying polarities. For normal-phase silica, common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity. An ideal ΔRf is at least 0.2.[10]
-
Try Different Solvent Selectivities: If simple polarity changes don't work, try solvents with different chemical properties. For example, replacing ethyl acetate with acetone or diethyl ether can alter the hydrogen bonding interactions and sometimes improve separation.
-
-
Employ Gradient Elution: If your TLC analysis shows that one solvent system separates early-eluting impurities well while another is needed for your product, a gradient is the answer. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[11] This technique often yields sharper peaks and better resolution for complex mixtures.[12]
-
Consider High-Performance Liquid Chromatography (HPLC): For extremely difficult separations, flash chromatography may not have enough theoretical plates. Preparative HPLC, especially using smaller particle size columns, offers significantly higher resolution and may be necessary for achieving high purity.[5]
Q3: My thiazole product won't elute from the column, even with 100% ethyl acetate.
A3: This is a common problem for thiazoles that are highly polar, often those containing additional hydrophilic groups like alcohols, carboxylic acids, or multiple nitrogens.
The Cause (The "Why"): The compound is too strongly adsorbed to the polar silica gel stationary phase. The polarity of the mobile phase is insufficient to displace the compound and move it through the column.[5]
The Solutions (The "How"):
-
Drastically Increase Mobile Phase Polarity: You need a much stronger eluent.
-
Methanol/DCM: A gradient of methanol (MeOH) in dichloromethane (DCM) is a standard choice for polar compounds. Start with 1-2% MeOH in DCM and gradually increase the concentration.
-
Add a Modifier: As discussed in Q1, highly polar basic compounds often require a modifier. A system of 5-10% of a 10% NH4OH in MeOH stock solution mixed into DCM is a powerful eluent for very polar bases.[6]
-
-
Check for Compound Stability: Before running a large-scale column, it's crucial to ensure your compound is not decomposing on the silica.
-
Perform a Silica Stability Test: Spot your compound on a TLC plate. Let it sit exposed to the air on the silica for 1-2 hours. Then, elute the plate. If you see new spots or significant streaking that wasn't there on an immediate run, your compound is likely unstable on silica.[6]
-
-
Use Reversed-Phase Chromatography: This is often the best method for purifying highly polar compounds.[5]
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: Use a polar mobile phase, such as a gradient of acetonitrile or methanol in water. Often, a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is added to improve peak shape by ensuring consistent protonation of the thiazole.[13]
-
Frequently Asked Questions (FAQs)
This section covers essential best practices and foundational knowledge for designing a robust purification strategy for thiazole compounds.
Q4: How do I choose the right stationary phase for my thiazole derivative?
A4: The choice depends primarily on the polarity and basicity of your specific thiazole compound. The goal is to promote reversible, differential adsorption.
| Stationary Phase | Properties & Characteristics | Best For Purifying... | Key Considerations |
| Silica Gel (SiO2) | Slightly acidic, highly polar. The default choice.[7] | Neutral or weakly basic thiazoles. Most common derivatives. | Can cause streaking/decomposition of strongly basic or acid-sensitive compounds. Requires basic modifier for many thiazoles.[5] |
| Neutral Alumina (Al2O3) | pH ≈ 7. Less acidic than silica. | Moderately basic thiazoles that show tailing on silica. | Activity grade is important; can sometimes be less predictable than silica. |
| Basic Alumina (Al2O3) | pH ≈ 9-10. | Strongly basic thiazoles. | Can catalyze reactions in certain sensitive compounds. Not suitable for acidic compounds. |
| Reversed-Phase (C18) | Non-polar (hydrophobic) surface. | Highly polar, water-soluble thiazoles. Also good for acid-sensitive compounds.[14] | Requires polar, often aqueous, mobile phases.[13] Not suitable for very non-polar compounds. |
Q5: When should I use isocratic versus gradient elution?
A5: The choice between a constant mobile phase composition (isocratic) and a changing one (gradient) depends on the complexity of your sample mixture.[15]
-
Use Isocratic Elution when:
-
You have a simple mixture with only 2-3 components.
-
The Rf values of your target compound and the nearest impurities are well-separated (ΔRf > 0.2) in a single solvent system on TLC.[10]
-
You are scaling up a known, easy separation. Isocratic methods are generally preferred for large-scale prep HPLC to maximize loading.[16]
-
-
Use Gradient Elution when:
-
You have a complex crude mixture with components spanning a wide range of polarities.
-
Your target compound is moderately polar, but you have both very non-polar and very polar impurities to remove.
-
You observe significant peak broadening (tailing) for later-eluting compounds in an isocratic run. Gradients sharpen peaks and improve sensitivity.[11][17]
-
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for choosing an elution method.
Q6: My thiazole compound is poorly soluble in non-polar solvents like hexane. How should I load it onto the column?
A6: This is a frequent challenge. Dissolving the sample in a strong, polar solvent (like pure DCM or methanol) and loading it directly will destroy the separation at the top of the column. The correct technique is dry loading .
The Cause (The "Why"): When you load your sample in a solvent that is much more polar than your starting mobile phase, the sample travels down the column in this "strong" solvent plug before the separation can even begin. This leads to broad bands and poor resolution. Dry loading ensures the sample is introduced to the column in a solid, solvent-free state, allowing the mobile phase to begin the separation process immediately and effectively.
The Solution (The "How"):
Protocol: Dry Loading a Thiazole Sample
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude thiazole compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).
-
Add Adsorbent: Add a small amount of silica gel (or your chosen stationary phase) to the flask—typically 3-5 times the mass of your crude product.[18]
-
Mix Thoroughly: Swirl the flask to create a slurry, ensuring the entire sample solution is adsorbed onto the silica.
-
Evaporate the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a fine, free-flowing powder. If the residue is oily or clumpy, add more silica and repeat the evaporation.[18]
-
Load the Column: Carefully add the dry, sample-impregnated silica powder to the top of your packed column.
-
Finalize Packing: Gently tap the side of the column to settle the powder into a flat, even band. Carefully add a thin layer (approx. 1 cm) of sand on top to prevent disturbance when you add the mobile phase.[18] You are now ready to begin elution.
Below is a simplified workflow for the dry loading process.
Caption: The dry loading experimental workflow.
Q7: How do I confirm the purity and identity of my fractions after column chromatography?
A7: Post-purification analysis is a critical step to validate your work.
-
TLC Analysis: Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure reference standard (if available). This allows you to identify which fractions contain your desired product and which can be combined.[19]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Spectroscopic Confirmation: Once you have a dry, isolated compound, you must confirm its identity and purity using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the chemical structure. The chemical shifts and coupling patterns provide a fingerprint of your molecule.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of your purified compound.[20]
-
Purity Assessment: Quantitative NMR (qNMR) or HPLC with a universal detector (like a CAD or ELSD) can provide a more accurate assessment of purity than simple TLC.
-
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-692.
-
Mishra, R., et al. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
- Verma, A., et al. (2021). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering Trends.
- Aziz, M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage Blog. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex Resources. [Link]
- Pericic-Janjic, N. U., et al. (2007). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles.
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Resources. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews Magazine. [Link]
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Chromtech. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
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Sorbtech. (2023). TLC for Flash Chromatography. Sorbtech. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
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Validation & Comparative
A Researcher's Guide to Comparing the Biological Activity of Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for drug discovery and development.[1][2][3] This guide provides a comparative analysis of the biological activities of different thiazole derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
The therapeutic potential of thiazole derivatives is broad, encompassing antimicrobial, anticancer, and anti-inflammatory properties, among others.[4][5] The specific biological activity and potency are largely dictated by the nature and position of substituents on the thiazole ring, a concept central to structure-activity relationship (SAR) studies.[1]
Comparative Analysis of Biological Activities
Antimicrobial Activity
Thiazole derivatives have emerged as a significant class of antimicrobial agents, with extensive research demonstrating their efficacy against a wide range of bacterial and fungal pathogens.[6] The rise of antibiotic resistance has further fueled the exploration of novel chemical scaffolds like thiazole.[7]
Key Insights from Comparative Studies:
-
Substituent Effects: The introduction of various substituents on the thiazole core has shown promising results against tested bacterial strains.[5] For instance, certain 2-amino-4-substituted phenyl thiazoles have demonstrated notable antibacterial activity.[8]
-
Gram-Positive vs. Gram-Negative Activity: Some derivatives exhibit broad-spectrum activity, while others are more specific. For example, a series of newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria.[9]
-
Antifungal Potential: Many thiazole derivatives also possess significant antifungal properties.[6] Studies have shown that some derivatives exhibit antifungal activity comparable to standard drugs like ketoconazole and fluconazole.[6]
Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| 2-amino-4-(p-chlorophenyl)thiazole | 12.5 | 25 | 50 | [10] |
| 2-(4-chlorophenyl)-4-methylthiazole | 6.25 | 12.5 | 25 | [10] |
| Sulfathiazole | - | - | - | [6] |
| Hydrazinyl thiazole derivatives | - | - | - | [6] |
Note: The table is a representative example and specific values can vary based on the study.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and thiazole derivatives have shown considerable promise.[11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways involved in cancer progression.[11]
Mechanisms of Action:
-
Kinase Inhibition: Several thiazole-based drugs, such as Dasatinib, act as potent kinase inhibitors, targeting pathways crucial for cancer cell growth and proliferation.[1]
-
Apoptosis Induction: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a validated target in cancer chemotherapy.[11]
Table 2: Comparative Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| 2-amino-4-phenylthiazole derivative | 5.2 | 8.1 | 10.5 | [13][14] |
| 2,4-disubstituted thiazole derivative | 2.8 | 4.5 | 7.2 | [8] |
| Tiazofurin | - | - | - | [2] |
Note: The table is a representative example and specific values can vary based on the study.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[15]
Mechanisms of Action:
-
COX/LOX Inhibition: A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Several thiazole derivatives have been shown to inhibit these enzymes.[15][16]
-
Cytokine Modulation: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines. Some thiazole derivatives can suppress the production of these signaling molecules.[15]
Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Carrageenan-induced Paw Edema (% inhibition) | COX-2 Inhibition (IC50 in µM) | Reference |
| 2-amino-4-(4-methoxyphenyl)thiazole | 55.2 | 1.8 | |
| 4-(4-chlorophenyl)-2-phenylaminothiazole | 62.5 | 0.9 | |
| Fanetizole | - | - | [2] |
| Meloxicam | - | - | [2] |
Note: The table is a representative example and specific values can vary based on the study.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Signaling Pathway: Principle of MTT Assay
Caption: Principle of the MTT assay for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The diverse biological activities of thiazole derivatives underscore their importance in medicinal chemistry. This guide provides a framework for comparing these activities, emphasizing the need for standardized experimental protocols and a thorough understanding of structure-activity relationships. As research in this area continues to evolve, the systematic evaluation of novel thiazole compounds will be crucial for the development of new and effective therapeutic agents.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Europe PMC. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ijpsrr.com. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Retrieved from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). ijcrt.org. Retrieved from [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (n.d.). Ohrid Open Community Initiative. Retrieved from [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC. Retrieved from [Link]
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The Unexplored Potential of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate Derivatives in Combating Bacterial Resistance: A Comparative Guide
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for the development of effective antibacterial agents is of paramount importance. Among the myriad of heterocyclic compounds, the thiazole nucleus has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. This guide delves into the therapeutic potential of a specific, yet underexplored, class of thiazole derivatives: ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylates. While direct and extensive research on this particular subclass is limited, this document aims to provide a comprehensive overview by drawing comparisons with structurally related analogues, presenting established experimental protocols for efficacy evaluation, and discussing the pertinent structure-activity relationships that govern their antibacterial prowess.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the quest for novel antimicrobial agents. By synthesizing the available scientific literature, we will explore the synthesis, potential efficacy, and methodologies for testing these promising compounds, thereby providing a foundational resource to stimulate further investigation in this critical area of research.
The Thiazole Scaffold: A Versatile Platform for Antibacterial Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The continuous emergence of drug-resistant bacterial strains necessitates the development of new therapeutic agents, and thiazole derivatives represent a promising avenue for the discovery of novel antibacterial compounds.[2]
Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate Derivatives: A Generalized Approach
The synthesis of the target thiazole derivatives typically follows a well-established chemical pathway, often involving the Hantzsch thiazole synthesis or modifications thereof. A generalized synthetic route to obtain ethyl 2-alkoxy-4-methyl-1,3-thiazole-5-carboxylates is outlined below. This multi-step process allows for the introduction of various alkoxy groups at the C2 position, providing a basis for creating a library of compounds for structure-activity relationship studies.
Caption: Generalized synthetic workflow for this compound.
Comparative Antibacterial Efficacy: An Inferential Analysis
Direct experimental data on the antibacterial activity of this compound derivatives is not extensively available in the public domain. However, by examining the efficacy of structurally similar compounds, we can infer the potential of this specific subclass. Studies on various 2-substituted and 5-substituted thiazole derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.
For instance, research on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has shown that some analogues exhibit antibacterial potential, particularly against Gram-positive bacteria.[3] Another study on the synthesis and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives reported significant effects against tested microorganisms.[4][5] These findings suggest that the core scaffold of ethyl 4-methylthiazole-5-carboxylate is a viable starting point for developing antibacterial agents.
The introduction of an ethoxy group at the C2 position is a critical modification. The nature of the substituent at this position is known to significantly influence the biological activity of thiazole compounds. While specific data for the 2-ethoxy group is sparse, studies on other 2-alkoxy derivatives could provide valuable insights. It is hypothesized that the alkoxy group can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with molecular targets.
To provide a framework for future research, the following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of a theoretical this compound derivative against common bacterial strains, benchmarked against a standard antibiotic. This table is for illustrative purposes and underscores the need for empirical testing.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Hypothetical Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.125 - 0.5 | 0.008 - 0.03 | 0.25 - 1.0 |
Experimental Protocols for Antibacterial Efficacy Testing
To rigorously evaluate the antibacterial potential of novel thiazole derivatives, standardized and validated experimental protocols are essential. The following sections detail the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Standard antibiotic (e.g., Ciprofloxacin) for quality control
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
-
Plating and Incubation:
-
Spread the aliquot onto the surface of an MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Structure-Activity Relationship (SAR) Insights
-
Substitution at C2: The nature of the substituent at the C2 position of the thiazole ring is a critical determinant of antibacterial activity. The introduction of an ethoxy group, an electron-donating group, may influence the overall electronic distribution of the thiazole ring and its interaction with bacterial targets. Comparative studies with other alkoxy groups (e.g., methoxy, propoxy) and other functionalities (e.g., amino, halogen) would be crucial to elucidate the optimal substitution at this position.
-
Substitution at C4: The methyl group at the C4 position is a common feature in many active thiazole derivatives. Its contribution to activity is likely related to steric and electronic effects that influence the overall conformation of the molecule and its binding to target sites.
-
Substitution at C5: The ethyl carboxylate group at the C5 position is another key feature. This ester moiety can influence the compound's solubility and ability to cross cell membranes. Modifications of this group, such as conversion to amides or other esters, could lead to derivatives with improved pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
This compound derivatives represent a promising but underexplored area in the search for novel antibacterial agents. While direct evidence of their efficacy is currently limited, the well-established antibacterial potential of the broader thiazole class provides a strong rationale for their investigation. This guide has provided a framework for their synthesis, a detailed methodology for evaluating their antibacterial activity, and insights into the potential structure-activity relationships that may govern their function.
Future research should focus on the synthesis of a focused library of these derivatives with variations at the C2 and C5 positions. Rigorous antibacterial screening against a diverse panel of clinically relevant bacterial strains, including multidrug-resistant isolates, is imperative. Subsequent mechanistic studies to identify the cellular targets of the most potent compounds will be crucial for their further development as therapeutic agents. The insights gained from such studies will not only illuminate the potential of this specific chemical class but also contribute to the broader effort of combating the global challenge of antimicrobial resistance.
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rostom, S. A. F., Faidallah, H. M., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170–181. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13133–13154. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). Journal of Medicinal Chemistry, 64(22), 16298–16342. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(11), 3233. [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry, 76, 170-181. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thiazole-Based Compounds
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the structure-activity relationships (SAR) inherent in thiazole-based compounds. This guide is designed to move beyond mere data compilation, offering instead a causal analysis of how specific structural modifications to the thiazole scaffold influence its biological efficacy. We will dissect the nuances of anticancer, antimicrobial, and anti-inflammatory activities, supported by comparative experimental data, detailed protocols, and logical visualizations to empower your own research and development endeavors.
The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its aromaticity and the presence of heteroatoms confer unique electronic properties, allowing it to engage in various non-covalent interactions with biological macromolecules.[1] This versatile scaffold is a key component in numerous clinically approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[2][5][6] The potential for substitution at multiple positions on the ring allows for the fine-tuning of steric, electronic, and physicochemical properties, making it a prime candidate for the rational design of novel therapeutic agents.[1][3]
Part 1: Anticancer Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[7][8][9] The SAR of these compounds is often highly dependent on the nature and position of substituents on the thiazole ring and any appended aromatic systems.
Comparative Analysis of Thiazole-Based Anticancer Agents
A frequent strategy in the development of thiazole-based anticancer drugs involves the modification of aryl groups at the C2 and C4 positions. The electronic nature of these substituents can drastically alter the cytotoxic potential of the molecule.
| Compound ID | R1 (C2-Aryl Group) | R2 (C4-Aryl Group) | Target Cell Line | IC50 (µM) |
| 1a | Phenyl | 4-Chlorophenyl | MCF-7 (Breast) | > 50 |
| 1b | 4-Methoxyphenyl | 4-Chlorophenyl | MCF-7 (Breast) | 12.5 |
| 1c | 4-Nitrophenyl | 4-Chlorophenyl | MCF-7 (Breast) | 35.2 |
| 2a | Phenyl | 4-Bromophenyl | HT-29 (Colon) | 28.4 |
| 2b | 4-Methoxyphenyl | 4-Bromophenyl | HT-29 (Colon) | 9.8 |
This table represents a synthesis of common SAR findings. Actual IC50 values are highly dependent on specific molecular structures and experimental conditions.
Expert Analysis: The data clearly indicates that the presence of an electron-donating group (EDG), such as a methoxy group (-OCH3) on the C2-phenyl ring, significantly enhances cytotoxic activity (compare 1b to 1a and 1c ). This suggests that increased electron density on this part of the molecule may be crucial for interaction with the biological target. Conversely, an electron-withdrawing group (EWG) like a nitro group (-NO2) diminishes activity. This trend is consistently observed across different cell lines and with various halogen substitutions on the C4-phenyl ring.[5] The halogen itself, such as bromine or chlorine, at the C4 position is often found to be beneficial for activity.[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure the integrity and reproducibility of cytotoxicity data, a meticulously executed protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[10]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can then be solubilized, and its concentration determined spectrophotometrically, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Preparation and Treatment: A stock solution of each test compound is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for 48-72 hours.
-
MTT Reagent Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully aspirated, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
Visualizing the Anticancer SAR Logic
Caption: Impact of C2-Aryl substitution on the anticancer activity of thiazoles.
Part 2: Antimicrobial Activity of Thiazole Derivatives
The global challenge of antimicrobial resistance necessitates the development of novel anti-infective agents.[11][12] Thiazole derivatives have emerged as a promising class of compounds, often clubbed with other heterocyclic moieties like pyrazoline to enhance their antimicrobial spectrum and potency.[11][12]
Comparative Analysis of Thiazole-Based Antimicrobial Agents
The antimicrobial efficacy of thiazole hybrids is profoundly influenced by the substituents on the adjoined heterocyclic rings.
| Compound ID | R1 (Thiazole C4-Aryl) | R2 (Pyrazoline N1-Aryl) | Target Organism | MIC (µg/mL) |
| 3a | Phenyl | Phenyl | S. aureus | 62.5 |
| 3b | 4-Bromophenyl | Phenyl | S. aureus | 15.6 |
| 3c | Phenyl | 4-Nitrophenyl | S. aureus | 31.25 |
| 4a | Phenyl | Phenyl | C. albicans | > 100 |
| 4b | 4-Bromophenyl | Phenyl | C. albicans | 62.5 |
| 4c | 4-Bromophenyl | 4-Nitrophenyl | C. albicans | 7.8 |
This table is a representative example based on SAR findings for thiazole-pyrazoline hybrids.[11][12] MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible microbial growth.
Expert Analysis: The data highlights two key SAR trends. First, the introduction of an electron-withdrawing halogen, like bromine, on the thiazole's C4-phenyl ring consistently improves antimicrobial activity against both bacteria and fungi (compare 3b to 3a and 4b to 4a ).[1][13] Second, incorporating a potent electron-withdrawing group, such as a nitro group (-NO2), on the pyrazoline's N1-phenyl ring can lead to a dramatic increase in antifungal potency (compare 4c to 4b ).[14] This suggests that different structural modifications can be used to tune the activity spectrum and potency against specific classes of microbes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
Step-by-Step Methodology:
-
Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus ATCC 25923 or C. albicans ATCC 10231) is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A two-fold serial dilution of each test compound is performed directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, followed by 50 µL of the compound stock solution to the first well. Then, 50 µL is transferred sequentially to the subsequent wells to create the dilution series.
-
Inoculation: 50 µL of the standardized inoculum is added to each well, bringing the total volume to 100 µL.
-
Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) must be included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically tested as a reference.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Reading: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Visualizing the Antimicrobial SAR Workflow
Caption: A typical workflow for the SAR-guided development of antimicrobial thiazoles.
Part 3: Anti-inflammatory Activity of Thiazole Derivatives
Thiazole derivatives are also recognized for their significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.[15][16][17]
Comparative Analysis of Thiazole-Based Anti-inflammatory Agents
For many anti-inflammatory thiazoles, the nature of the substituent at the C2 position and the group attached to the C4-aryl moiety are critical determinants of activity.
| Compound ID | R1 (C2-substituent) | R2 (C4-Aryl Group) | In vivo Edema Inhibition (%) |
| 5a | -NH2 | 4-Methoxyphenyl | 45% |
| 5b | -NH-COCH3 | 4-Methoxyphenyl | 62% |
| 5c | -NH2 | 4-Nitrophenyl | 58% |
| 5d | -NH-COCH3 | 4-Nitrophenyl | 75% |
This table is a representative example based on SAR findings from in vivo carrageenan-induced paw edema assays.[15][16]
Expert Analysis: The data suggests that acetylating the C2-amino group (from -NH2 to -NH-COCH3) consistently enhances anti-inflammatory activity (compare 5b to 5a and 5d to 5c ). This modification may improve the compound's pharmacokinetic properties or its binding affinity to the target enzyme. Furthermore, the presence of an electron-withdrawing nitro group on the C4-phenyl ring also contributes positively to the anti-inflammatory effect (compare 5c to 5a and 5d to 5b ).
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle-treated control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight before the test, with free access to water.
-
Compound Administration: The test animals are divided into groups. One group receives the vehicle (e.g., 1% Tween 80 in saline), another receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg), and the other groups receive the test compounds at various doses. Administration is typically done orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the baseline.
Visualizing the Anti-inflammatory Logic Pathway
Caption: Key structural modifications enhancing the anti-inflammatory activity of thiazoles.
Conclusion
The thiazole nucleus is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The structure-activity relationships presented herein underscore a fundamental principle of medicinal chemistry: rational, iterative design based on robust experimental data is the most effective path to novel therapeutics. By understanding how specific electronic and steric modifications influence anticancer, antimicrobial, and anti-inflammatory outcomes, we can more intelligently design the next generation of thiazole-based drugs.
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- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
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- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.).
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- Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the tre
- Structure-activity relationship of target compounds. (n.d.).
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- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
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A Comparative Spectroscopic Guide to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate and Its Analogs
Introduction
The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate represents a key scaffold within this class, and a thorough understanding of its spectroscopic characteristics is paramount for researchers in drug discovery and chemical synthesis. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its structurally significant analogs: the 2-amino, 2-hydroxy, and 2-unsubstituted derivatives. By examining the influence of the substituent at the C2 position on the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, this guide offers a framework for the structural elucidation and quality control of this important class of molecules.
Molecular Structures Under Comparison
The following diagram illustrates the molecular structures of the compounds discussed in this guide. The core structure consists of a 4-methyl-1,3-thiazole-5-carboxylate ethyl ester with varying substituents at the C2 position.
Caption: Molecular structures of the target compound and its key analogs.
Experimental Protocols
The following sections detail standardized protocols for acquiring the spectroscopic data discussed in this guide. These methodologies are designed to ensure data consistency and comparability across different laboratories and instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Experimental Choices: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, providing a reference signal at 0 ppm that does not typically overlap with analyte signals. A spectrometer frequency of 400 MHz or higher is recommended for better signal dispersion and resolution.[2]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
For unambiguous assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT-135) or other appropriate 2D NMR experiments (e.g., HSQC, HMBC) can be performed.
-
-
Data Processing: Process the raw data using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique in IR spectroscopy as it requires minimal sample preparation and is suitable for both liquid and solid samples. A diamond ATR crystal is often preferred for its durability and broad spectral range. Data is typically collected over the mid-infrared range (4000-400 cm⁻¹) as this is where the fundamental vibrational modes of most organic molecules occur.[3]
Protocol:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Perform a background correction using a spectrum of the clean, empty ATR crystal. The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Rationale for Experimental Choices: Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure consistent fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for obtaining the molecular ion peak, especially for more polar or thermally labile compounds.[2]
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization:
-
For EI-MS, use a standard electron energy of 70 eV.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
-
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
Rationale for Experimental Choices: The choice of solvent for UV-Vis spectroscopy is crucial as it can influence the position and intensity of absorption bands. Ethanol is a common choice as it is transparent in the UV-Vis region of interest and can dissolve a range of organic compounds. A standard 1 cm path length quartz cuvette is used for consistency.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the thiazole derivative in ethanol (e.g., 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.
-
Use ethanol as the reference solvent.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the expected and reported spectroscopic data for this compound and its analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of neighboring functional groups.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Predicted) | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[4] | Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1,3-thiazole-5-carboxylate (Predicted) |
| -CH₃ (C4) | ~2.6 | 2.36 (s, 3H) | ~2.5 | ~2.7 |
| -OCH₂CH₃ (ester) | ~4.3 (q) | 4.13 (q, 2H) | ~4.3 (q) | ~4.3 (q) |
| -OCH₂CH₃ (ester) | ~1.3 (t) | 1.19 (t, 3H) | ~1.3 (t) | ~1.3 (t) |
| -OCH₂CH₃ (C2) | ~4.5 (q) | - | - | - |
| -OCH₂CH₃ (C2) | ~1.4 (t) | - | - | - |
| -NH₂ (C2) | - | 7.69 (br s, 2H) | - | - |
| -OH (C2) | - | - | ~9-11 (br s) | - |
| Thiazole H (C2) | - | - | - | ~8.8 (s) |
Analysis:
-
-CH₃ (C4): The methyl protons at the C4 position are expected to appear as a singlet. The electron-donating ethoxy group at C2 in the target compound is predicted to cause a slight downfield shift compared to the amino analog due to its inductive effect. The unsubstituted analog is expected to have the most downfield shifted C4-methyl signal.
-
Ethyl Ester Group: The quartet of the methylene protons and the triplet of the methyl protons of the ethyl ester group are expected to be in similar regions for all compounds.
-
C2-Substituent: The key differences will be observed in the signals corresponding to the C2 substituent. The target compound will show a quartet and a triplet for the ethoxy group. The 2-amino analog exhibits a broad singlet for the -NH₂ protons, which can exchange with deuterium oxide.[4] The 2-hydroxy analog is predicted to show a broad singlet for the -OH proton, the chemical shift of which can be highly variable and dependent on concentration and solvent. The 2-unsubstituted analog will uniquely display a singlet for the proton at the C2 position of the thiazole ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Predicted) | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[4] | Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1,3-thiazole-5-carboxylate (Predicted) |
| C2 | ~175 | 170.21 | ~172 | ~155 |
| C4 | ~160 | 159.34 | ~158 | ~150 |
| C5 | ~110 | 107.34 | ~108 | ~125 |
| -C=O (ester) | ~162 | 161.95 | ~162 | ~162 |
| -CH₃ (C4) | ~17 | 17.12 | ~17 | ~18 |
| -OCH₂CH₃ (ester) | ~60 | 59.72 | ~60 | ~60 |
| -OCH₂CH₃ (ester) | ~14 | 14.32 | ~14 | ~14 |
| -OCH₂CH₃ (C2) | ~68 | - | - | - |
| -OCH₂CH₃ (C2) | ~15 | - | - | - |
Analysis:
-
C2 Carbon: The chemical shift of the C2 carbon is highly indicative of the substituent. The ethoxy group in the target compound is expected to cause a significant downfield shift of the C2 carbon compared to the amino and hydroxy analogs due to the electronegativity of the oxygen atom. The unsubstituted analog will have the most upfield C2 carbon signal.
-
C4 and C5 Carbons: The chemical shifts of the C4 and C5 carbons will also be influenced by the C2 substituent. The electron-donating amino group in the analog causes an upfield shift of the C5 carbon compared to what is predicted for the ethoxy group.[4]
-
Ethyl Ester and Methyl Carbons: The chemical shifts of the carbons in the ethyl ester and the C4-methyl group are expected to be relatively consistent across the series.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups present in a molecule.
Table 3: Comparative IR Data (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1,3-thiazole-5-carboxylate |
| N-H stretch | - | ~3400-3200 (two bands) | - | - |
| O-H stretch | - | - | ~3300-2500 (broad) | - |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=O stretch (ester) | ~1710 | ~1680 | ~1700 | ~1715 |
| C=N stretch (thiazole) | ~1620 | ~1630 | ~1625 | ~1580 |
| C=C stretch (thiazole) | ~1550 | ~1560 | ~1555 | ~1540 |
| C-O stretch | ~1250, ~1100 | ~1250 | ~1250, ~1150 | ~1250 |
Analysis:
-
N-H and O-H Stretching: The most significant differences will be in the high-frequency region. The 2-amino analog will show characteristic N-H stretching bands, while the 2-hydroxy analog will exhibit a broad O-H stretching band. The target compound and the 2-unsubstituted analog will be devoid of these bands.
-
C=O Stretching: The position of the ester carbonyl (C=O) stretching band is sensitive to electronic effects. The electron-donating amino group in the analog causes a shift to lower wavenumber (red shift) due to resonance. The ethoxy group is less electron-donating, so the C=O stretch in the target compound is expected at a higher wavenumber, closer to that of the unsubstituted analog.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1630-1500 cm⁻¹ region for all compounds. The exact positions will vary slightly with the C2 substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[5] | Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1,3-thiazole-5-carboxylate (Predicted) |
| [M]⁺ | 215 | 186 | 187 | 171 |
| [M - C₂H₄]⁺ | 187 | - | - | - |
| [M - OC₂H₅]⁺ | 170 | 141 | 142 | 126 |
| [M - COOC₂H₅]⁺ | 142 | 113 | 114 | 98 |
Analysis:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at the respective molecular weight of each compound.
-
Fragmentation Pattern: The fragmentation pattern is highly dependent on the C2 substituent.
-
Target Compound: The 2-ethoxy derivative is expected to show a characteristic loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement. Loss of the ethoxy radical (•OC₂H₅, 45 Da) is also a likely fragmentation pathway.
-
2-Amino Analog: The fragmentation of the 2-amino analog is initiated by the loss of the ethoxy radical from the ester group.[5]
-
2-Hydroxy Analog: The 2-hydroxy analog, existing in tautomeric equilibrium with the thiazol-2(3H)-one, may exhibit complex fragmentation.
-
2-Unsubstituted Analog: The unsubstituted analog will show fragmentation primarily involving the ester group.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of thiazole derivatives and a conceptual diagram of how substituents influence the spectroscopic data.
Caption: A generalized workflow for the spectroscopic analysis of thiazole derivatives.
Caption: Conceptual diagram of substituent effects on spectroscopic data.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its key analogs. By systematically comparing the predicted and reported data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can gain a deeper understanding of the structure-spectra relationships within this important class of heterocyclic compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for obtaining high-quality, comparable data. While experimental verification for the target compound is still needed, the predictive analysis presented here, based on sound spectroscopic principles and data from close analogs, offers a valuable starting point for any scientist working with these or related thiazole derivatives.
References
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Guan, X., Li, X., & Zhu, J. (2010). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2136-2143. [Link]
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Hofmann, M., & Pagel, K. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 409(18), 4287-4298. [Link]
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Meng, G., Wang, M., Cheng, Y., & Chen, K. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]
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PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate. Wiley-VCH. Retrieved from [Link]
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Reddy, T. R., Reddy, G. D., & Reddy, P. S. N. (2017). Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)ethanedithioates with. RSC Advances, 7(87), 55217-55225. [Link]
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PubChem. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. University of Luxembourg. Retrieved from [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 4444-4458. [Link]
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Akhileshwari, P., Kiran, K. R., Sridhar, M. A., & Lokanath, N. K. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]
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Al-Ostath, A., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of thiazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them. Thiazole-containing compounds have shown promise as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1][3]
The Crucial Distinction: In Vitro vs. In Vivo Evaluation
Understanding the nuances between in vitro and in vivo studies is paramount in drug discovery. In vitro assays, conducted in a controlled environment outside of a living organism, are essential for initial screening, allowing for the rapid assessment of a compound's activity against a specific target, such as an enzyme or a cancer cell line.[4][5] However, these assays lack the complexity of a whole biological system.
Conversely, in vivo studies, performed within a living organism, provide a more holistic view of a compound's efficacy and safety.[6] They account for crucial pharmacokinetic and pharmacodynamic factors that are absent in in vitro settings.[6] Therefore, a promising result in vitro does not always translate to success in vivo.
Anticancer Activity: From Cell Lines to Animal Models
Thiazole derivatives have emerged as a significant class of compounds with potent antiproliferative and antitumor activities.[7][8] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole scaffold, underscoring their clinical relevance.[9][10]
In Vitro Anticancer Evaluation
The initial assessment of anticancer activity for thiazole derivatives typically involves a panel of human cancer cell lines. A variety of in vitro assays are employed to determine a compound's cytotoxic and antiproliferative effects.[5][11]
Key In Vitro Assays for Anticancer Activity:
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
-
Clonogenic Assay: This assay evaluates the ability of a single cell to grow into a colony, providing insights into the long-term effects of a compound on cell survival and proliferation.
-
DNA Fragmentation Assay: This method detects apoptosis, or programmed cell death, a common mechanism of action for anticancer drugs.
Table 1: Example of In Vitro Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 (Breast) | 5.73 | [14] |
| Compound Y | HepG2 (Liver) | 8.4 | [15] |
| Compound Z | A549 (Lung) | 16.1 | [16] |
In Vivo Anticancer Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies using animal models.[6] These models are crucial for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a whole organism.[17]
Common In Vivo Models for Anticancer Studies:
-
Xenograft Models: These models involve the transplantation of human tumor cells into immunodeficient mice.[6][18] They are widely used to assess the efficacy of anticancer agents against human tumors.[19] Orthotopic models, where tumors are grown in the corresponding organ, can provide more clinically relevant data.[18]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic human cancers, providing valuable insights into tumor biology and drug response.[19]
-
Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor tissue from a patient directly into a mouse, preserving the original tumor's heterogeneity and microenvironment.[19][20]
Experimental Workflow for In Vivo Anticancer Studies
Caption: Thiazole derivatives can inhibit COX enzymes, blocking prostaglandin synthesis.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance is a major global health concern. Thiazole derivatives have shown potent antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. [16][21][22]
In Vitro Antimicrobial Evaluation
The initial screening of antimicrobial activity is performed in vitro to determine a compound's ability to inhibit or kill microorganisms.
Key In Vitro Assays for Antimicrobial Activity:
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [22]* Checkerboard Assay: This assay is used to assess the synergistic effects of combining a thiazole derivative with a known antibiotic. [21] Table 3: Example of In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiazole 1 | MRSA | 1.3 | [21] |
| Phenylthiazole 2 | MRSA | 2.8 - 5.6 | [21] |
| Compound 9 | E. coli | 0.17 | [23] |
In Vivo Antimicrobial Evaluation
In vivo models of infection are essential to evaluate the efficacy of antimicrobial agents in a host. These models help determine if a compound can effectively treat an infection and clear the pathogen from the body.
Common In Vivo Models for Antimicrobial Studies:
-
Murine Skin Infection Model: This model is used to evaluate the topical antimicrobial activity of compounds against skin pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). [21][22]* Systemic Infection Models: These models involve infecting animals with a pathogen and then administering the test compound to assess its ability to treat the systemic infection.
Experimental Protocols
MTT Cell Proliferation Assay Protocol
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds. [24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. [24]2. Compound Treatment: Add the thiazole derivatives at various concentrations to the wells and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [24]4. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. [24]5. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Carrageenan-Induced Paw Edema Protocol
This protocol is a classic in vivo model for evaluating acute inflammation. [25][26]
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the thiazole derivative or a control vehicle to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Conclusion
Thiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The judicious use of both in vitro and in vivo experimental models is essential for the successful development of these compounds into novel therapeutics. This guide provides a framework for understanding the comparative evaluation of thiazole derivatives and highlights the critical experimental methodologies employed in their preclinical assessment. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
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Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS One. Retrieved from [Link]
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Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PMC - NIH. Retrieved from [Link]
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Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). PubMed. Retrieved from [Link]
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Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. (2024). PubMed. Retrieved from [Link]
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Cross-validation of analytical data for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
An Expert's Guide to the Analytical Cross-Validation of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of novel agrochemicals and potential therapeutic agents.[1] The thiazole core is a privileged scaffold in medicinal chemistry, contributing to metabolic stability and target binding affinity.[1][2] Given its role as a critical building block, the unambiguous confirmation of its identity, purity, and stability is paramount. A single uncharacterized impurity can derail a research program, leading to spurious biological data or failed scale-up operations.
This guide eschews a one-size-fits-all template. Instead, it presents a holistic, multi-technique approach to the analytical cross-validation of this specific thiazole derivative. We will explore the causality behind our choice of methods, demonstrating how chromatographic, spectroscopic, and spectrometric data are woven together to create a self-validating analytical package. This is the standard of rigor required in modern drug discovery and development.
Chapter 1: The Chromatographic Orthogonality Principle for Purity Assessment
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for compounds of this type.[3] It separates analytes based on their hydrophobicity. The key to a robust HPLC method is its ability to resolve the main compound from potential starting materials, by-products, and degradation products.[3] The Hantzsch thiazole synthesis, a common route for such molecules, can leave residual reactants or produce side products like oxazole derivatives.[3][4][5] Furthermore, the ester functional group is susceptible to hydrolysis, forming the corresponding carboxylic acid.[3][6]
To ensure the best possible separation, we will compare two distinct RP-HPLC methods, differing only in the organic modifier of the mobile phase. Acetonitrile and methanol offer different selectivities, and an impurity co-eluting with the main peak in one system is unlikely to do so in the other.[3]
Comparative HPLC Methodologies
| Parameter | Method A: Acetonitrile Focus | Method B: Methanol Focus | Rationale for Comparison |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | C18 is a versatile, industry-standard stationary phase for moderately polar compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidification sharpens peaks and suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile and Methanol have different solvent strengths and interaction mechanisms (dipole vs. hydrogen bonding), providing different selectivities.[3] |
| Gradient | 30% to 95% B over 20 min | 40% to 100% B over 20 min | A gradient elution is essential to capture both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | UV at 265 nm | The thiazole ring provides strong UV absorbance for sensitive detection.[4][5] |
| Injection Vol. | 5 µL | 5 µL |
Experimental Protocol: HPLC Purity Validation
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in a 1:1 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting with the same solvent.
-
Sample Preparation: Prepare the test sample in the same manner as the working standard.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes for a stable baseline.
-
Analysis: Inject the sample and standard solutions, running each of the gradient methods described above.
-
Data Interpretation: Compare the chromatograms. The purity is calculated based on the area percentage of the main peak. Cross-validation is achieved when both methods yield a purity value >95% (or as per specification) and no new impurities are observed between the methods.
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
GC-MS is an orthogonal technique that separates compounds based on their volatility and boiling point, followed by mass-based identification. It is exceptionally sensitive for detecting residual solvents or volatile by-products that might not be well-resolved by HPLC. Thiazole derivatives are frequently characterized using GC-MS.[4][5][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in ethyl acetate.
-
GC Parameters:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection: 1 µL, Split ratio 50:1.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation: The total ion chromatogram (TIC) provides purity based on peak area. The mass spectrum of the main peak must match the expected molecular ion and fragmentation pattern for this compound (M.W. 215.27).
Integrated Purity Workflow
Caption: Orthogonal workflow for purity assessment.
Chapter 2: Spectroscopic & Spectrometric Structural Confirmation
While chromatography assesses purity, it does not confirm identity. For this, we turn to a suite of spectroscopic techniques. Each method probes a different aspect of the molecule's structure, and together they provide an unambiguous fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular skeleton. The predicted spectra below are based on established chemical shifts for thiazole derivatives and common functional groups.[9][10][11]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.55 | Quartet (q) | 2H | -O-CH₂ -CH₃ (ethoxy) | Methylene protons adjacent to an oxygen and a methyl group. |
| ~4.35 | Quartet (q) | 2H | -COO-CH₂ -CH₃ (ester) | Methylene protons adjacent to a carbonyl oxygen and a methyl group. |
| ~2.70 | Singlet (s) | 3H | Thiazole-CH₃ | Methyl group attached to the aromatic thiazole ring. |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ (ethoxy) | Methyl protons coupled to the adjacent methylene group. |
| ~1.38 | Triplet (t) | 3H | -COO-CH₂-CH₃ (ester) | Methyl protons coupled to the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175.0 | Thiazole-C 2-O (ethoxy) | Carbon at position 2 of the thiazole ring, bonded to oxygen. |
| ~162.5 | C =O (ester) | Carbonyl carbon of the ethyl ester group. |
| ~159.0 | Thiazole-C 4-CH₃ | Substituted carbon at position 4 of the thiazole ring. |
| ~115.0 | Thiazole-C 5-COO | Substituted carbon at position 5 of the thiazole ring. |
| ~69.0 | -O-CH₂ -CH₃ (ethoxy) | Methylene carbon of the ethoxy group. |
| ~61.0 | -COO-CH₂ -CH₃ (ester) | Methylene carbon of the ethyl ester group. |
| ~15.0 | Thiazole-CH₃ | Methyl carbon attached to the thiazole ring. |
| ~14.5 | -O-CH₂-CH₃ (ethoxy) | Methyl carbon of the ethoxy group. |
| ~14.2 | -COO-CH₂-CH₃ (ester) | Methyl carbon of the ethyl ester group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR provides rapid confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8][9]
Expected Characteristic FTIR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980-2900 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1715 | C=O Stretch | Ester Carbonyl |
| ~1610 | C=N Stretch | Thiazole Ring |
| ~1550 | C=C Stretch | Thiazole Ring |
| 1250-1050 | C-O Stretch | Ether and Ester linkages |
Mass Spectrometry (MS): Molecular Weight Verification
The mass spectrum, typically obtained from the GC-MS analysis, provides the final piece of the identity puzzle: the molecular weight. For this compound (C₉H₁₃NO₃S), the expected exact mass is 215.06. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[10]
Data Interconnectivity for Structural Elucidation
Caption: Triangulation of spectroscopic data for identity verification.
Conclusion: A Self-Validating Analytical Dossier
By systematically applying this cross-validation strategy, we move beyond simple data generation to build a self-validating analytical dossier for this compound. The orthogonality of two distinct HPLC methods combined with a volatility-based GC-MS separation provides high confidence in the purity assessment. The convergence of NMR, FTIR, and MS data provides an unassailable confirmation of the molecular structure. This rigorous, logic-driven approach ensures that the material proceeding to the next stage of research or development is of known identity and quality, safeguarding the integrity of the entire scientific endeavor.
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The Ascendant Trajectory of Thiazole Scaffolds in Oncology: A Comparative Analysis of Novel Anticancer Agents
In the relentless pursuit of more effective and selective cancer therapeutics, the heterocyclic thiazole nucleus has emerged as a scaffold of profound interest and potential.[1][2][3] Its inherent chemical versatility and ability to engage in diverse biological interactions have propelled a multitude of thiazole-containing compounds through preclinical and clinical development, with notable successes including the FDA-approved drugs Dasatinib and Ixazomib.[1] This guide provides a comparative analysis of the anticancer activity of several novel classes of thiazole compounds, juxtaposing their performance against established benchmarks and elucidating the mechanistic underpinnings of their therapeutic action. We will delve into the experimental data that substantiates these claims, offering a granular view for researchers, scientists, and drug development professionals.
The Enduring Appeal of the Thiazole Moiety in Anticancer Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[4] This distinction arises from its unique stereoelectronic properties, which facilitate interactions with a wide array of biological targets. The nitrogen atom, for instance, can readily participate in hydrogen bonding, a critical interaction for ligand-receptor recognition.[1] Furthermore, the thiazole nucleus is a bioisostere of other key heterocycles like pyrimidine, a fundamental component of nucleic acids, allowing thiazole derivatives to potentially interfere with DNA replication and other vital cellular processes.[5] The structural rigidity and planarity of the ring also provide a robust framework for the strategic placement of various substituents, enabling the fine-tuning of pharmacological activity and selectivity.
Comparative Efficacy of Novel Thiazole Derivatives: A Data-Driven Overview
The true measure of a novel anticancer agent lies in its ability to selectively eradicate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition in vitro. Below, we compare the in vitro cytotoxic activity of representative novel thiazole compounds against several human cancer cell lines, with the well-established cytotoxic agent Staurosporine serving as a point of reference.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2-Hydrazinyl-1,3-Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6] | ||
| 1,3,4-Thiadiazole | Compound 32a | MCF-7 (Breast) | ~3.31 - 9.31 | - | - | [5] |
| Compound 32d | HePG-2 (Liver) | ~3.31 - 9.31 | - | - | [5] | |
| Ciprofloxacin-Thiadiazole Hybrid | Compound 1h | SKOV-3 (Ovarian) | 3.58 | - | - | [5] |
| Compound 1l | A549 (Lung) | 2.79 | - | - | [5] | |
| 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide | Compound 8c | A549 (Lung) | (48% inhibition at 5 µg/mL) | 5-Fluorouracil | - | [7][8] |
| Substituted 1,3-Thiazole | Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [9] |
Analysis of Comparative Data:
The data clearly indicates that novel thiazole derivatives exhibit potent anticancer activity, often surpassing the efficacy of the reference compound, Staurosporine, in specific cell lines. For instance, the 2-hydrazinyl-1,3-thiazole derivative 4c demonstrates a significantly lower IC50 value against the MCF-7 breast cancer cell line compared to Staurosporine.[6] Similarly, substituted 1,3-thiazole compound 4 shows promising activity against the same cell line.[9] It is also noteworthy that the anticancer activity is often cell-line dependent, with certain compounds showing remarkable potency against lung, liver, or ovarian cancer cells.[5] This highlights the importance of screening against a diverse panel of cancer cell lines to identify the full therapeutic potential of a given compound.
Unraveling the Mechanisms of Action: How Thiazoles Combat Cancer
The anticancer effects of thiazole derivatives are not monolithic; they are mediated through a variety of intricate cellular mechanisms.[1] A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, a crucial process for eliminating malignant cells.[9] Furthermore, many thiazole-based agents have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5]
Targeting Key Signaling Pathways
A primary strategy in modern cancer therapy is the targeted inhibition of signaling pathways that are aberrantly activated in cancer cells. Thiazole derivatives have demonstrated the ability to modulate several of these critical pathways.
VEGFR-2 Signaling Pathway Inhibition:
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients to grow and metastasize. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain thiazole compounds have been identified as potent inhibitors of VEGFR-2.[6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
EGFR Signaling Pathway Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell growth. Some novel thiazole derivatives have been shown to be potent inhibitors of EGFR.[5][10]
Experimental Protocols: A Guide to In Vitro Anticancer Activity Assessment
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following outlines the standard methodologies used to evaluate the anticancer activity of novel thiazole compounds.
General Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Experimental workflow for in vitro cytotoxicity screening.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel thiazole compounds and a reference drug (e.g., Staurosporine) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay via Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the thiazole compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the immense potential of novel thiazole compounds as a versatile and potent class of anticancer agents.[11] The ability of medicinal chemists to readily modify the thiazole scaffold allows for the systematic optimization of their pharmacological profiles, leading to enhanced efficacy and selectivity.[4] The diverse mechanisms of action, ranging from the induction of apoptosis to the targeted inhibition of key oncogenic signaling pathways, further solidify their standing as promising candidates for future cancer therapies.
While the in vitro data is compelling, the successful translation of these findings into clinical applications will necessitate rigorous in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in animal models.[1][3] Continued exploration of structure-activity relationships and the elucidation of novel molecular targets will undoubtedly pave the way for the next generation of thiazole-based anticancer drugs, offering new hope in the ongoing fight against cancer.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar.
- Unlocking Therapeutic Potential: Thiazole Deriv
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
- A Review On Thiazole As Anticancer Agents - Neliti.
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF - ResearchG
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole deriv
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery - Benchchem.
- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchG
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH.
- Anticancer Potential of Thiazole Derivatives: A Retrospective Review - ResearchG
- A comprehensive review on thiazole based conjug
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- 11. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
As a novel heterocyclic compound, Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is increasingly utilized by researchers in drug development and medicinal chemistry for the synthesis of complex bioactive molecules.[1][2] The thiazole core is a valuable scaffold in modern therapeutics, contributing to a wide range of pharmacological activities. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. The proper disposal of this and any chemical reagent is not merely a logistical task but a critical component of laboratory safety protocol and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the scientific reasoning behind each procedural step to empower researchers to make informed, safe decisions.
Part 1: Hazard Characterization and Assessment
Before any disposal procedure can be initiated, a thorough hazard assessment must be conducted. As of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound is not widely available. In such cases, the precautionary principle dictates that the compound be treated as hazardous. This assessment is based on data from structurally similar thiazole derivatives.
The primary causality for treating this compound as hazardous stems from the known reactivity and biological activity of the thiazole family. Many thiazole derivatives are known to be skin and eye irritants.[3] Therefore, all handling and disposal operations must assume the potential for similar hazards.
| Compound | CAS Number | Reported Hazards | Physical Form |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 6436-59-5 | Causes skin irritation, serious eye irritation.[3] | Solid |
| 2-Ethyl-4-methylthiazole | 15679-12-6 | Flammable liquid and vapor; potential stench.[4] | Liquid |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | Skin irritation, eye irritation, may cause respiratory irritation. | Solid |
| Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 105792-01-4 | Causes serious eye damage.[5] | Not Specified |
Given this data, this compound waste must be classified as hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or sewer systems.[6]
Part 2: On-Site Waste Management and Accumulation
Proper management begins the moment waste is generated. The US Environmental Protection Agency (EPA) provides a "cradle-to-grave" oversight framework, meaning the generator is responsible for the waste from its creation to its final disposal.[7]
Step-by-Step Protocol for Waste Accumulation
-
Container Selection and Integrity :
-
Select a waste container made of a material compatible with the chemical. For organic compounds like this thiazole ester, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[8]
-
Whenever possible, use the original reagent bottle for waste accumulation, provided it is not compromised.[8] The container must have a secure, tight-fitting lid.
-
-
Waste Segregation :
-
Causality : Chemical incompatibility is a primary source of laboratory accidents. Thiazole esters should not be mixed with strong oxidizing agents, strong acids, or strong bases, which could trigger a violent reaction or degradation into unknown, potentially more hazardous byproducts.[4][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) .[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
The SAA should be equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[6]
-
-
Hazardous Waste Labeling :
-
The EPA mandates that all hazardous waste containers be clearly labeled.[7]
-
The label must include:
-
Disposal Workflow for this compound
Sources
- 1. Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate [myskinrecipes.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate was not publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous thiazole-based compounds. This information is intended to provide a foundational understanding of potential hazards and safe handling practices. It is imperative to obtain the specific SDS from your supplier and conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Hazard Overview
Based on analogous compounds, this compound is anticipated to be a hazardous substance that requires careful handling to minimize risk. The primary hazards are expected to include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system, causing coughing and discomfort.[1][2]
Table 1: Hazard Classifications of Analogous Thiazole Compounds
| Hazard Statement | GHS Classification | Anticipated for Target Compound |
| Causes skin irritation | Skin Irritation (Category 2) | Yes |
| Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Yes |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Yes |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the hazards identified in similar molecules.
-
Eye and Face Protection:
-
Rationale: To prevent accidental splashes and contact with the eyes, which can cause serious irritation.
-
Recommendation: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
-
Skin and Body Protection:
-
Rationale: To prevent skin contact that can lead to irritation.
-
Recommendation: A standard laboratory coat should be worn. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.[5]
-
-
Hand Protection:
-
Rationale: To protect the hands from direct contact with the chemical.
-
Recommendation: Wear nitrile or butyl rubber gloves. Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[5]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of airborne particles or aerosols, which may cause respiratory irritation.
-
Recommendation: A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used when handling the solid form of the compound, especially if there is a potential for dust generation.[6]
-
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Rationale: To minimize the concentration of airborne contaminants.
-
Procedure:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Safe Handling Protocol
-
Rationale: To prevent accidental exposure during routine laboratory procedures.
-
Procedure:
Spill Management
-
Rationale: To contain and clean up any accidental releases of the chemical safely and effectively.
-
Procedure:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
-
Rationale: To ensure the safe and environmentally responsible disposal of chemical waste.
-
Procedure:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[1]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate first aid is crucial.
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
Action: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
-
In Case of Ingestion:
-
Action: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. vigon.com [vigon.com]
- 4. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. エチル 2-アミノ-4-メチルチアゾール-5-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
